4-Bromo-3-chloro-2-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQMSVUYWCRULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-3-chloro-2-fluorophenol CAS number 1360745-16-9 properties
CAS Number: 1360745-16-9
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-3-chloro-2-fluorophenol, a halogenated aromatic intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This document collates available physicochemical data, discusses its structural and chemical properties, outlines plausible synthetic strategies, and provides essential safety and handling protocols. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from chemical suppliers, safety data sheets of closely related analogs, and established principles of organic chemistry to provide a robust and practical resource for laboratory professionals.
Introduction: The Strategic Value of Polysubstituted Phenols
Polysubstituted phenols are a cornerstone of modern drug discovery and development. The phenolic hydroxyl group offers a versatile handle for a variety of chemical transformations, including etherification and esterification, while the aromatic ring provides a scaffold for constructing complex molecular architectures. The specific nature and position of substituents on the phenyl ring are critical in modulating the physicochemical and pharmacological properties of a target molecule.
This compound is a prime example of a strategically designed building block. The presence and arrangement of three different halogen atoms (bromine, chlorine, and fluorine) offer distinct opportunities for selective chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of aryl, heteroaryl, or alkyl moieties. The fluorine and chlorine atoms, along with the overall substitution pattern, influence the molecule's electronic properties, lipophilicity (LogP), and metabolic stability, all of which are critical parameters in drug design. This guide aims to provide researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Structural Properties
Identity and Computed Properties
| Property | Value | Source(s) |
| CAS Number | 1360745-16-9 | [1][2] |
| Molecular Formula | C₆H₃BrClFO | [1][2] |
| Molecular Weight | 225.45 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1O)F)Cl)Br | [1] |
| InChI Key | ODQMSVUYWCRULD-UHFFFAOYSA-N | [1] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [3] |
| Boiling Point (Predicted) | 250.2 ± 35.0 °C at 760 mmHg | [3] |
| Flash Point (Predicted) | 105.1 ± 25.9 °C | [3] |
| LogP (Predicted) | 3.64 | [3] |
Note: Many physical properties for this specific CAS number are predicted and have not been experimentally verified in published literature. The predicted LogP suggests significant lipophilicity.
Structural Elucidation and Spectral Data
While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling constants will be influenced by the surrounding halogen and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the substituents.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing a clear diagnostic signal for the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. The C-O stretching vibration is expected around 1200 cm⁻¹. The aromatic C-H and C=C stretching bands will appear in their characteristic regions. Fingerprint region absorptions will be complex due to the C-F, C-Cl, and C-Br stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens.
Researchers can obtain compound-specific spectral data from the supplier upon purchase, which is essential for quality control and reaction monitoring.[4][5][6]
Solubility Profile
Experimentally determined solubility data for this compound in various organic solvents is not widely published. However, based on its structure—a polar hydroxyl group and a lipophilic halogenated aromatic ring—a qualitative solubility profile can be inferred.
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol.
-
Moderate Solubility: Likely in chlorinated solvents like dichloromethane and chloroform, and ethers such as diethyl ether.
-
Low Solubility: Expected in nonpolar solvents like hexanes and toluene.
-
Insoluble: In water.
Rationale: The principle of "like dissolves like" governs solubility. The polar hydroxyl group allows for hydrogen bonding with polar and protic solvents, while the large, nonpolar halogenated ring structure contributes to its solubility in less polar organic media. For quantitative applications, it is imperative to experimentally determine the solubility in the specific solvent system being used. A recommended protocol for this determination is provided in Section 5.
Synthesis and Reactivity
Plausible Synthetic Routes
The synthesis can be envisioned as an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In 3-chloro-2-fluorophenol, the position para to the hydroxyl group is unsubstituted and sterically accessible, making it the most probable site for bromination.
Caption: Plausible synthetic route to this compound.
Key Considerations for Synthesis:
-
Brominating Agent: Elemental bromine (Br₂) is a common choice. N-Bromosuccinimide (NBS) can also be used as a milder source of electrophilic bromine.
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride, dichloromethane, or acetic acid is typically used to control the reaction rate and prevent side reactions.
-
Catalyst: While the phenol is highly activated, a mild Lewis acid catalyst might be employed in some cases, although it may not be necessary.
-
Reaction Conditions: The reaction is typically carried out at or below room temperature to control selectivity and minimize the formation of poly-brominated byproducts.
Key Reactivity and Applications in Synthesis
The utility of this compound lies in its potential for diverse chemical transformations, making it a valuable intermediate in multi-step syntheses.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-3-chloro-2-fluorophenol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of key parameters, ensuring scientific rigor and reproducibility. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate the behavior of this molecule in various experimental settings and to design robust and efficient synthetic and analytical protocols.
Chemical Identity and Molecular Structure
This compound is a substituted phenol bearing bromine, chlorine, and fluorine atoms on the aromatic ring. Its unique substitution pattern influences its electronic properties, reactivity, and intermolecular interactions.
-
IUPAC Name: this compound
-
CAS Number: 1360745-16-9[1]
-
Molecular Formula: C₆H₃BrClFO[1]
-
Canonical SMILES: C1=CC(=C(C(=C1O)F)Cl)Br
-
InChI Key: ODQMSVUYWCRULD-UHFFFAOYSA-N
Molecular Structure:
Caption: Workflow for melting point determination.
Determination of Aqueous Solubility (OECD Guideline 105)
Aqueous solubility is a critical parameter, particularly in drug development and environmental fate studies. The OECD Guideline 105 provides a robust framework for its determination. [3][4][5][6][7] Principle: The flask method is suitable for substances with a solubility of 10⁻² g/L or higher. It involves saturating water with the test substance and measuring the concentration of the dissolved substance.
Apparatus:
-
Mechanical shaker or magnetic stirrer.
-
Constant temperature bath (20 ± 0.5 °C).
-
Centrifuge.
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).
Protocol:
-
Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Saturation: Agitate the flask in a constant temperature bath at 20 °C until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the solution to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of this compound using a validated analytical method.
-
Replicate Analysis: Perform the experiment in triplicate to ensure the reliability of the results.
Caption: Workflow for aqueous solubility determination.
Determination of pKa (OECD Guideline 112)
The acid dissociation constant (pKa) is a measure of the acidity of the phenolic proton. It is a crucial parameter for understanding the ionization state of the molecule at different pH values. The OECD Guideline 112 outlines several methods for pKa determination. [8] Principle: The spectrophotometric method is suitable for compounds with a chromophore that exhibits different absorption spectra for the ionized and unionized forms. The absorbance of solutions at various pH values is measured to determine the pKa.
Apparatus:
-
UV-Vis spectrophotometer.
-
pH meter.
-
Constant temperature cell holder.
-
A series of buffer solutions with known pH values.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.
-
Spectral Acquisition: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and unionized forms is maximal) against pH. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal, corresponding to the inflection point of the sigmoid curve.
Caption: Workflow for pKa determination.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [9]* Expected Spectrum: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the halogen substituents. The phenolic proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (50-100 mg) is generally required. [9]* Expected Spectrum: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the electronegativity of the attached halogens and the hydroxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. [10][11] Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in solution.
Expected Spectrum:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ corresponds to the C-O stretching vibration.
-
C=C Stretch (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹ are indicative of the aromatic ring.
-
C-X Stretch (Halogens): C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [12][13][14] Ionization Method: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
Expected Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 224, 226, 228 due to isotopic distribution of Br and Cl).
-
Isotope Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and bromine/chlorine-containing fragments.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation.
Safety and Handling
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, combining available predicted data with detailed, authoritative protocols for experimental determination. For researchers and drug development professionals, a thorough understanding and experimental validation of these properties are essential for the successful application of this compound in their work. The methodologies outlined herein provide a robust framework for obtaining reliable and reproducible data, thereby facilitating further research and development efforts involving this compound.
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
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Analytice. (2023, June 28). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Bromo-3-chloro-2-fluorophenol: A Key Intermediate in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-3-chloro-2-fluorophenol, a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, its anticipated reactivity, and its potential applications as a versatile building block in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted phenol featuring a unique arrangement of three different halogen atoms (Fluorine, Chlorine, and Bromine) and a hydroxyl group on a benzene ring. This distinct substitution pattern imbues the molecule with specific steric and electronic properties that are highly valuable for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The structural and identifying information for this compound is summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [Guidechem] |
| CAS Number | 1360745-16-9 | [Guidechem] |
| Molecular Formula | C₆H₃BrClFO | [Guidechem] |
| Molecular Weight | 225.44 g/mol | [Guidechem] |
| Monoisotopic Mass | 223.90398 Da | [PubChem] |
| Canonical SMILES | C1=CC(=C(C(=C1O)F)Cl)Br | [Guidechem] |
| InChI Key | ODQMSVUYWCRULD-UHFFFAOYSA-N | [Guidechem] |
Computed Physicochemical Data
While experimentally determined physical properties for this specific molecule are not widely available in peer-reviewed literature, computational models provide valuable estimates. The following data has been calculated using established algorithms.
| Property | Predicted Value | Source |
| XLogP3-AA | 3.0 | [PubChem] |
| Hydrogen Bond Donor Count | 1 | [PubChem] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem] |
| Rotatable Bond Count | 0 | [Guidechem] |
| Topological Polar Surface Area | 20.2 Ų | [PubChem] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [Guidechem] |
Proposed Synthesis Pathway: Electrophilic Bromination
While a specific, published protocol for the synthesis of this compound is not readily found in academic journals, a logical and efficient pathway can be designed based on well-established principles of electrophilic aromatic substitution on phenol derivatives. The most direct approach involves the regioselective bromination of the commercially available precursor, 3-chloro-2-fluorophenol (CAS 2613-22-1)[1].
The hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing activators, while the chloro (-Cl) group is a deactivating ortho-, para-director. In the precursor 3-chloro-2-fluorophenol, the positions ortho and para to the powerful hydroxyl activator are C2 (blocked by -F), C6, and C4. The C4 position is the most sterically accessible and electronically favorable for substitution, leading to the desired product with high selectivity.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is based on analogous procedures for the bromination of halophenols, such as the synthesis of 4-bromo-2-chlorophenol[2].
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Nitrogen or Argon), add 3-chloro-2-fluorophenol (1.0 eq). Dissolve the starting material in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (Br₂) (1.0 - 1.1 eq) in the same solvent. Causality Note: A slight excess of bromine ensures complete consumption of the starting material, but a large excess should be avoided to minimize the formation of di-brominated byproducts.
-
Bromination: Cool the reaction flask to 0-5 °C using an ice bath. Add the bromine solution dropwise to the stirred solution of the phenol over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Low temperature is critical for controlling the reaction rate and maximizing regioselectivity, preventing over-bromination.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its distinct reactive sites, making it a valuable scaffold for building molecular complexity.
-
Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation reactions.
-
Aromatic Ring: The ring can undergo further electrophilic substitution, although it is deactivated by the three halogen substituents.
-
Carbon-Bromine Bond: This is arguably the most valuable feature for drug development. The C-Br bond serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions.
Focus Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation in pharmaceutical synthesis[3]. The reaction couples an organohalide (in this case, the aryl bromide) with an organoboron compound (typically a boronic acid or ester)[4][5]. The reactivity of aryl halides in this reaction follows the trend I > Br > OTf >> Cl, making the bromine atom on this compound an ideal site for selective coupling while leaving the more robust C-Cl bond intact[3][5].
This selective reactivity allows for the precise introduction of diverse aryl or heteroaryl moieties, which is critical for exploring the structure-activity relationship (SAR) of a drug candidate.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture such as toluene/ethanol/water or dioxane/water. Causality Note: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle[6].
-
Reaction: Heat the mixture, typically between 80-110 °C, and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds like 4-bromo-2-chlorophenol and other halophenols indicate that it should be handled as a hazardous substance[7].
-
Hazard Classification (Anticipated):
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
May cause respiratory irritation (STOT SE 3)
-
Harmful if swallowed (Acute Toxicity, Oral)
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a highly strategic building block for professionals in drug discovery and chemical research. Its unique polysubstituted halogen pattern provides a scaffold with tunable electronic and steric properties. The presence of a synthetically versatile bromine atom, ideal for selective palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse and complex molecular architectures. While detailed experimental data for this specific compound remains limited in the public domain, its synthesis and reactivity can be reliably predicted from established chemical principles, making it a valuable tool for the development of next-generation pharmaceuticals.
References
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Selective Synthesis of Fluorophenol Derivatives. Journal of the Agricultural Chemical Society of Japan. Accessed January 19, 2026. [Link]
- Behr, E. Process for making fluorophenols. US2950325A. Google Patents. Published August 23, 1960. Accessed January 19, 2026.
- Hederich, V., et al. Process for producing 4-bromo-2-chlorophenols. US4223166A. Google Patents. Published September 16, 1980. Accessed January 19, 2026.
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PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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Sathishkumar, R., et al. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. 2023; 8(1). Accessed January 19, 2026. [Link]
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INDOFINE Chemical Company, Inc. Safety Data Sheet. Accessed January 19, 2026. [Link]
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PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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PubChem. 4-Bromo-2-chloro-3-fluorophenol. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
- Google Patents. Production process for 3-fluorophenol. CN102260143A. Published November 30, 2011. Accessed January 19, 2026.
- Google Patents. Preparation method of 3-fluorophenol. CN104276929A. Published January 14, 2015. Accessed January 19, 2026.
- Google Patents. Process for preparing 2-chloro-4-fluorophenol. US5053557A. Published October 1, 1991. Accessed January 19, 2026.
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Boudakian, M. M., et al. Aromatic Fluorine Compounds. II. Synthesis of p-Fluorophenol by the Selective Hydrolysis of p-Bromofluorobenzene. The Journal of Organic Chemistry. 1958; 23(8): 1163–1165. Accessed January 19, 2026. [Link]
- Google Patents. Process for preparing difluorochloromethoxybenzenes. US4914244A. Published April 3, 1990. Accessed January 19, 2026.
- Google Patents. Prepn process of 2-fluoro-6-chlorophenol. CN1301949C. Published March 1, 2007. Accessed January 19, 2026.
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 19, 2026. [Link]
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Hanwha Solutions Co, Ltd. SAFETY DATA SHEET. Accessed January 19, 2026. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. 2022. Accessed January 19, 2026. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Accessed January 19, 2026. [Link]
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Harwick Standard. LUPEROX® 101SIL45. Safety Data Sheet. Published July 6, 2023. Accessed January 19, 2026. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Accessed January 19, 2026. [Link]
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Polyglass. Safety Data Sheet POLYBRITE 745. Published August 15, 2024. Accessed January 19, 2026. [Link]
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Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Phormidolides A-C. ResearchGate. Published October 17, 2025. Accessed January 19, 2026. [Link]
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ANTICOR Sp. z o.o. SAFETY DATA SHEET ANTICOR Plast 745, 750. Published August 25, 2022. Accessed January 19, 2026. [Link]
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Torregrosa, R. R. P. 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. Encyclopedia of Reagents for Organic Synthesis. Published April 2015. Accessed January 19, 2026. [Link]
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solubility of 4-Bromo-3-chloro-2-fluorophenol in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-3-chloro-2-fluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated phenol derivative of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document elucidates the foundational physicochemical principles governing its solubility in various organic solvents. A detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method is presented, enabling researchers to generate reliable and reproducible data. This guide is designed to be an essential resource for scientists and professionals engaged in process development, formulation, and analytical method development involving this compound.
Introduction: Understanding the Molecule
This compound (CAS No. 1360745-16-9) is a polysubstituted phenol with a molecular formula of C₆H₃BrClFO and a molecular weight of 225.44 g/mol .[1] Its structure, featuring a hydroxyl group and three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics are the primary determinants of its solubility profile in organic solvents, which is a critical parameter for its application in organic synthesis, influencing reaction kinetics, purification strategies, and the formulation of finished products.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key molecular features influencing its solubility are:
-
Polarity and Dipole Moment: The presence of the hydroxyl (-OH) group and the electronegative halogen atoms creates a significant dipole moment, rendering the molecule polar. This suggests a favorable interaction with polar solvents.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This is a strong intermolecular force that will significantly enhance solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).
-
Lipophilicity: The aromatic ring and the halogen substituents contribute to the molecule's lipophilic character. This property promotes solubility in non-polar and weakly polar organic solvents.
-
Molecular Size and Shape: The relatively compact structure of the substituted benzene ring allows for efficient packing in a crystal lattice. The energy required to overcome these lattice forces will influence the overall solubility.
Based on these properties, a qualitative prediction of solubility in different classes of organic solvents can be made.
Diagram: Key Molecular Features Influencing Solubility
Caption: Interplay of molecular properties governing solubility.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[2][3][4] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until a saturated solution is formed.
Materials and Equipment
-
This compound (solid)
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to individual vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Add a known volume of the respective organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask method workflow.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the phenolic hydroxyl group. |
| Polar Aprotic | Acetone, DMSO, DMF | High to Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | A balance of polar and non-polar interactions. |
| Non-Polar Aromatic | Toluene | Low to Moderate | Favorable π-π stacking interactions with the aromatic ring. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces, insufficient to overcome the solute's polarity and crystal lattice energy. |
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has detailed a robust experimental protocol for its quantitative determination. By following the methodologies outlined herein, researchers and drug development professionals can generate the critical data necessary for optimizing synthetic procedures, purification processes, and formulation strategies.
References
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369.
- Guidechem. This compound 1360745-16-9 wiki.
- SciELO. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- ACS Publications. (2011). Solubilities of Substituted Phenols in Supercritical Carbon Dioxide | Journal of Chemical & Engineering Data.
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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-chloro-2-fluorophenol
This document provides a comprehensive technical guide to the spectroscopic characterization of 4-Bromo-3-chloro-2-fluorophenol. As a trisubstituted halophenol, this compound presents a unique analytical challenge requiring a multi-technique approach for unambiguous identification and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for complex aromatic molecules.
It is important to note that while the existence of this compound is documented (CAS 1360745-16-9)[1][2][3][4], publicly available, experimentally derived spectroscopic data is scarce. Therefore, this guide will focus on the predicted spectroscopic features based on established principles and data from analogous structures. The protocols described herein represent best practices for the acquisition of high-quality data for this class of compounds.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound dictates the expected outcomes of NMR, IR, and MS analyses. The arrangement of the substituents on the phenol ring—a hydroxyl group, a fluorine atom, a chlorine atom, and a bromine atom—creates a distinct electronic environment and a specific pattern of aromatic protons.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: one for the phenolic hydroxyl proton and two for the aromatic protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1 | 5.0 - 7.0 | Singlet (broad) | - | -OH |
| 2 | 7.0 - 7.5 | Doublet of doublets | ~8-9 (H-H), ~1-2 (H-F) | Ar-H |
| 3 | 6.8 - 7.2 | Doublet of doublets | ~8-9 (H-H), ~4-5 (H-F) | Ar-H |
Causality Behind Predictions:
-
-OH Proton: The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[5] In a non-polar solvent like CDCl₃, it is expected to be a broad singlet.[5] Addition of D₂O would cause this signal to disappear, confirming its assignment.[5]
-
Aromatic Protons: The two aromatic protons are in different chemical environments and will appear as separate signals. The electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group will influence their precise chemical shifts.
-
Coupling: The two aromatic protons will show ortho coupling to each other (typically 7-9 Hz). Additionally, each will exhibit coupling to the fluorine atom. The magnitude of H-F coupling depends on the number of bonds separating the nuclei; we would expect a smaller meta coupling and a larger para coupling.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display six signals, one for each carbon atom in the benzene ring, as they are all in unique electronic environments.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 145-155 (d, J ≈ 240-250 Hz) | C-F |
| 2 | 140-150 (d, J ≈ 3-5 Hz) | C-OH |
| 3 | 120-130 | C-Cl |
| 4 | 110-120 | C-Br |
| 5 | 115-125 (d, J ≈ 20-25 Hz) | C-H |
| 6 | 125-135 (d, J ≈ 5-10 Hz) | C-H |
Causality Behind Predictions:
-
Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of around 240-250 Hz, appearing as a doublet. Other carbons in the ring will show smaller two-, three-, and four-bond couplings to fluorine.
-
Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon bearing the fluorine. The carbons attached to chlorine and bromine will also have characteristic shifts.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.[6][7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C) should be used.
-
DEPT Analysis: To aid in the assignment of carbon signals, DEPT-90 and DEPT-135 experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-O, C-X (halogen), and aromatic C-H and C=C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3000 - 3100 | Medium to Weak | Aromatic C-H stretch |
| 1550 - 1600 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (phenol) |
| 1000 - 1100 | Strong | C-F stretch |
| 800 - 850 | Strong | C-Cl stretch |
| 550 - 650 | Medium | C-Br stretch |
| 800 - 900 | Strong | Aromatic C-H out-of-plane bend |
Causality Behind Predictions:
-
O-H Stretch: The broadness of the O-H band is a result of intermolecular hydrogen bonding, a characteristic feature of phenols.[8]
-
Aromatic Region: The C=C stretching vibrations of the aromatic ring typically appear as a pair of bands in the 1500-1600 cm⁻¹ region.
-
Carbon-Halogen Stretches: The C-F, C-Cl, and C-Br bonds will each have a characteristic stretching frequency in the fingerprint region.[9] The exact position can be influenced by the other substituents on the ring.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[10]
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The mass spectrum will show a complex molecular ion cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The most abundant peak in this cluster will correspond to the [C₆H₃⁷⁹Br³⁵ClFO]⁺ ion. The entire isotopic pattern will be a key identifier.
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule from the molecular ion to form a cyclopentadienyl radical cation.
-
Loss of Halogens: Fragmentation may also occur through the loss of halogen atoms (Br, Cl, or F) as radicals.
-
Cleavage of the C-O Bond: The loss of the hydroxyl radical is also a possibility.
-
Table of Predicted Fragments:
| m/z | Predicted Fragment |
| 224/226/228 | [C₆H₃BrClFO]⁺ (Molecular Ion Cluster) |
| 196/198/200 | [M - CO]⁺ |
| 145/147 | [M - Br]⁺ |
| 189/191 | [M - Cl]⁺ |
Causality Behind Predictions:
The fragmentation of aromatic compounds under electron ionization (EI) often involves rearrangements to form stable ions.[11][12] The presence of multiple halogens will lead to a complex but highly characteristic fragmentation pattern.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC oven temperature should be programmed to ensure the elution of the compound as a sharp peak. A non-polar capillary column is typically suitable for this type of analysis.
-
MS Conditions: The mass spectrometer should be set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300). The ionization energy is typically set to 70 eV.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound relies on the integration of data from all three spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of this compound.
By following this workflow and comparing the acquired experimental data with the predicted values and patterns, a confident structural assignment of this compound can be achieved. This integrated approach ensures the scientific rigor required in research and development settings.
References
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doc brown's advanced organic chemistry revision notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
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Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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MDPI. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Retrieved from [Link]
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Oxford Academic. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-chloro-2-fluorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 4-Bromo-3-chloro-2-fluorophenol (CAS No: 1360745-16-9). As a Senior Application Scientist, the goal is not merely to list procedures but to instill a deep understanding of the causality behind them, ensuring that safety becomes an intuitive and integral part of the scientific workflow.
It is critical to note that detailed toxicological data for this specific multi-halogenated phenol is not extensively published. Therefore, this guide is synthesized from Safety Data Sheets (SDS) of structurally similar compounds, including other brominated, chlorinated, and fluorinated phenols, and established safety principles for handling the phenol class of compounds. The inherent hazards of the phenol backbone, compounded by halogenation, demand a cautious and rigorous approach.
Section 1: Hazard Identification and Toxicological Profile
This compound is a substituted aromatic compound. The primary hazards stem from the phenolic functional group, which is known to be corrosive and systemically toxic. Halogenation can further modify the compound's reactivity, absorption characteristics, and toxicological profile.
The toxicological properties of this specific substance have not been fully investigated. However, based on data from analogous compounds, a composite hazard profile can be established. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Phenol and its derivatives are known to be rapidly absorbed through the skin, where they can exert both local and systemic effects.[1] A critical danger of phenol is its anesthetic effect, which can cause severe tissue damage without initial pain, delaying the recognition of a serious exposure.[1]
Table 1: Synthesized GHS Hazard Classification This table summarizes the likely hazards based on classifications for structurally related compounds like 4-Bromo-3-fluorophenol and 4-Bromo-2-chlorophenol.
| Hazard Class | Hazard Statement | GHS Pictogram | Source Reference |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2][3] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2][3][4] | |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation | [2][3][4] | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | [2][4] |
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
Effective safety management prioritizes proactive measures over reactive ones. The Hierarchy of Controls is a fundamental principle in chemical safety that outlines the most effective means of mitigating risk. It is always preferable to remove or control a hazard at its source rather than relying solely on personal protective equipment (PPE).
For this compound, Engineering Controls are paramount. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of airborne dust or vapors.[5] Administrative Controls , such as this guide and mandatory laboratory-specific Standard Operating Procedures (SOPs), provide the framework for safe work. PPE serves as the final, essential barrier.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific hazards of halogenated phenols. Standard laboratory PPE may be insufficient.
Table 2: Required PPE for Handling this compound
| Body Part | Protection Level | Specification & Rationale |
| Hands | Double Gloving | Inner Glove: Standard nitrile disposable glove. Outer Glove: Heavy-duty chemical-resistant glove. Butyl rubber or neoprene gloves (min. 0.3 mm) are recommended for their resistance to phenols.[1] Nitrile alone is not sufficient for prolonged contact. Gloves must be changed immediately upon contamination.[5] |
| Eyes/Face | Maximum Seal & Splash Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] A full-face shield must be worn over the goggles whenever there is a risk of splashing.[5][7] |
| Body | Chemical Resistance | A flame-resistant, chemical-resistant laboratory coat is required.[5] For procedures with a high risk of splashing, a neoprene or butyl rubber apron should be worn over the lab coat.[1] |
| Respiratory | Engineering Control is Primary | Work must be conducted in a chemical fume hood.[5] If engineering controls fail or for emergency response, a full-face respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) is necessary.[6][8] |
| Feet | Full Coverage | Closed-toe, chemical-resistant shoes are required.[1] |
Section 4: Standard Operating Procedures for Safe Handling
A systematic workflow is essential to minimize risk. This protocol should be adapted into a laboratory-specific SOP.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Confirm the chemical fume hood is certified and operational.[5]
-
Designate a specific area within the hood for handling to contain potential contamination.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the hood before introducing the chemical.
-
Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[9]
-
-
Handling the Compound:
-
Don all PPE as specified in Table 2 before entering the designated area.
-
Handle the solid compound carefully to avoid generating dust.[9] Use non-sparking tools.[6]
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
Keep the container tightly sealed when not in use.[9]
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Segregate all contaminated waste (gloves, weigh boats, paper towels) into a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[5]
-
Carefully doff PPE, avoiding contact with any potentially contaminated outer surfaces. Remove outer gloves first, then the lab coat, face shield, goggles, and inner gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Section 5: Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure. All laboratory personnel must be trained on these procedures.
Table 3: Detailed First Aid Measures
| Exposure Route | Immediate Action | Medical Directive |
| Skin Contact | Rapid decontamination is critical to prevent systemic absorption.[1] 1. Anyone assisting must wear appropriate PPE.[1] 2. Immediately remove all contaminated clothing, shoes, and jewelry.[1][9] 3. Liberally apply Polyethylene Glycol (PEG-300 or PEG-400) to the affected area and gently wipe with gauze.[1][5] If PEG is unavailable, begin flushing with copious amounts of water immediately. 4. Flush the area with water for at least 15-30 minutes.[7][9] | Seek immediate medical attention. Inform medical personnel that the exposure involved a halogenated phenol. |
| Eye Contact | 1. Immediately flush eyes with a directed stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][9][11] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[11] | Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[9][11] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoid mouth-to-mouth).[9] | Seek immediate medical attention. Call a poison control center or doctor for treatment advice.[10] |
| Ingestion | 1. DO NOT INDUCE VOMITING. [9] 2. If the person is conscious and alert, rinse their mouth thoroughly with water.[3][11] Have them drink 2-4 cupfuls of milk or water.[9] 3. Never give anything by mouth to an unconscious person.[9] | Seek immediate medical attention. Call a poison control center or doctor immediately.[9] |
Section 6: Spill Management and Waste Disposal
Minor Spill Cleanup (Solid, within a fume hood)
-
Ensure full PPE is worn, including respiratory protection if necessary.
-
Contain the spill to prevent spreading.
-
Carefully sweep or vacuum (with HEPA filter) the solid material. Avoid any actions that generate dust.[9]
-
Place the collected material and all cleanup supplies into a sealed, labeled container for hazardous halogenated organic waste.[5][9]
-
Decontaminate the spill area with an appropriate solvent and wash thoroughly.
Waste Disposal
Chemical waste must be managed according to institutional policies and local, state, and federal regulations.[3]
-
Solid Waste: All contaminated disposables (gloves, paper towels, etc.) must be collected in a designated hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[5]
-
Never dispose of this chemical down the drain or in regular trash.[6]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from Cole-Parmer. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA.gov. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluorophenol. PubChem Compound Summary for CID 2779153. Retrieved from PubChem. [Link]
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Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from CEFIC. [Link]
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University of California, Berkeley EHS. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from Berkeley EHS. [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from CHEMM. [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-chloro-6-fluorophenol. Retrieved from Thermo Fisher Scientific. [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from Allan Chemical. [Link]
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A Technical Guide to High-Purity 4-Bromo-3-chloro-2-fluorophenol for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of high-purity 4-Bromo-3-chloro-2-fluorophenol (CAS No. 1360745-16-9). This multifaceted halogenated phenol is a valuable building block in modern synthetic organic chemistry, particularly for the development of novel therapeutics.
Introduction: The Strategic Value of Polysubstituted Phenols
Halogenated phenols are a cornerstone of medicinal chemistry, offering a versatile scaffold for constructing complex molecular architectures. The specific arrangement of bromo, chloro, and fluoro substituents on the phenol ring of this compound provides a unique combination of steric and electronic properties. These attributes are instrumental in fine-tuning drug-receptor interactions, improving metabolic stability, and enhancing the overall pharmacological profile of a candidate molecule. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a sought-after intermediate in multi-step syntheses.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1360745-16-9 | [1][2][3] |
| Molecular Formula | C₆H₃BrClFO | [1][2] |
| Molecular Weight | 225.44 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1O)F)Cl)Br | [2] |
| InChI Key | ODQMSVUYWCRULD-UHFFFAOYSA-N | [2] |
| Appearance | Typically an off-white to light-colored solid | Inferred from similar compounds |
| Vapour Pressure | 0.0±0.5 mmHg at 25°C | [2] |
Commercial Availability and Supplier Landscape
High-purity this compound is available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. While purity levels and available quantities vary, researchers can typically source this compound in research-grade (>95%) and high-purity (>98%) forms.
Table of Identified Commercial Suppliers:
| Supplier | Stated Purity | Noteworthy Information |
| AChemBlock | 96% | Lists the compound with catalog ID N25620.[1] |
| BLD Pharmatech Co., Limited | 95+% | Listed in chemical buyers guides. |
| Manchester Organics | Not specified | Listed as a supplier on Guidechem.[2] |
| AOBChem USA | Not specified | Listed as a supplier on Guidechem.[2] |
| Matrix Scientific | Not specified | Lists the compound by CAS number.[3] |
| Arctom | Not specified | Sells the compound in flexible and reagent sizes.[4] |
| Accela ChemBio Inc. | ≥95% | Lists the compound for R&D use. |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from any supplier to verify purity and identity before use in any experiment.
Quality Control and Analytical Characterization: A Self-Validating System
For a critical raw material like this compound, rigorous analytical testing is non-negotiable. The CoA serves as the primary document of quality assurance. While a specific CoA for this compound was not publicly available, a standard analysis for a high-purity chemical intermediate would include the following:
-
Identity Verification:
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the positions of the fluorine and hydrogen atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound, typically expressed as a percentage area. The chromatogram should show a single major peak with minimal impurities.
-
-
Residual Solvent Analysis:
-
GC-Headspace: To quantify any remaining solvents from the synthesis and purification process.
-
-
Water Content:
-
Karl Fischer Titration: To determine the amount of water present, which can be critical for subsequent anhydrous reactions.
-
The following workflow diagram illustrates the logical process of quality control for a chemical intermediate.
Caption: Synthetic pathways from this compound.
Handling, Storage, and Safety
As with all halogenated phenols, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. [5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist. [5]
Conclusion
High-purity this compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers chemists a powerful tool for synthesizing novel therapeutics, particularly in the areas of oncology and neurology. By carefully selecting suppliers, rigorously verifying quality through a comprehensive Certificate of Analysis, and adhering to safe handling practices, researchers can effectively leverage this compound to advance their scientific objectives.
References
-
BLD Pharmatech Co., Limited. ChemBuyersGuide.com. [Link]
-
Arctom. CAS NO. 1360745-16-9 | this compound. [Link]
-
Accela ChemBio Inc. 2649050-95-1,2-Bromo-4-(tert-butyl)-4'-chloro-1,1'-biphenyl. [Link]
-
Chemsrc. 3-Chloro-2-fluorophenol | CAS#:2613-22-1. [Link]
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- 1. This compound 96% | CAS: 1360745-16-9 | AChemBlock [achemblock.com]
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- 4. arctomsci.com [arctomsci.com]
- 5. 4-Bromo-3-fluorophenol, 98% 121219-03-2 manufacturers in India | 4-Bromo-3-fluorophenol, 98% - India with worldwide shipping [ottokemi.com]
The Strategic deployment of 4-Bromo-3-chloro-2-fluorophenol in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling the Synthetic Potential of a Polysubstituted Phenol
In the landscape of contemporary organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-3-chloro-2-fluorophenol, a uniquely substituted aromatic building block, has emerged as a versatile intermediate with significant potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its trifecta of halogen substituents, each with distinct reactivity profiles, coupled with the directing and activating influence of the phenolic hydroxyl group, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in key organic reactions.
The strategic positioning of the bromine, chlorine, and fluorine atoms on the phenolic ring allows for selective functionalization through various cross-coupling and substitution reactions. The bromine atom, being the most labile of the halogens in many catalytic cycles, serves as a primary handle for palladium-catalyzed C-C and C-N bond formation. The chlorine and fluorine atoms, while more robust, can be targeted under specific conditions or can modulate the electronic properties and metabolic stability of the final products, a feature of particular interest in medicinal chemistry.[1]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations. The C-Br bond is the most reactive site for oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 4-position.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[2] The reaction of this compound with various arylboronic acids or esters can be achieved with high efficiency, providing access to a wide range of substituted 3-chloro-2-fluoro-[1,1'-biphenyl]-4-ols.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid for transmetalation. An aqueous inorganic base is commonly used, necessitating a biphasic solvent system with a phase-transfer catalyst or a co-solvent to ensure adequate mixing.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Representative Protocol: Synthesis of 3-Chloro-2-fluoro-4-(4-methoxyphenyl)phenol
This protocol is a representative example based on established methodologies for Suzuki-Miyaura couplings of aryl bromides.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 225.44 | 225 mg | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 1 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (225 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Seal the flask with a septum, and purge with argon for 10 minutes.
-
Add toluene (5 mL) and ethanol (1 mL) via syringe.
-
In a separate vial, dissolve sodium carbonate (212 mg, 2.0 mmol) in water (2 mL) and degas the solution by bubbling with argon for 15 minutes.
-
Add the degassed sodium carbonate solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[3] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules. This compound can be efficiently coupled with a variety of primary and secondary amines to yield the corresponding N-aryl-4-amino-3-chloro-2-fluorophenols.
Causality in Experimental Design: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst and a sterically hindered, electron-rich phosphine ligand. These ligands facilitate the formation of the active monoligated palladium(0) species and promote the challenging reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.
Representative Protocol: Synthesis of 4-(Morpholino)-3-chloro-2-fluorophenol
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 225.44 | 225 mg | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 9.2 mg | 0.01 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 19 mg | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 |
| Toluene | - | 5 mL | - |
Step-by-Step Methodology:
-
In a glovebox, add this compound (225 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.
-
Add toluene (5 mL) and morpholine (105 µL, 1.2 mmol).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is another key functional handle that allows for a variety of synthetic transformations, most notably the formation of ethers.
Williamson Ether Synthesis: Accessing Aryl Ethers
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[5] By deprotonating the phenolic hydroxyl group with a suitable base, the resulting phenoxide can act as a nucleophile and displace a leaving group from an alkyl halide to form an ether. This reaction provides a straightforward route to a diverse range of 4-bromo-3-chloro-2-fluoro-1-(alkoxy)benzene derivatives.
Causality in Experimental Design: The choice of base is important; a moderately strong base such as potassium carbonate or sodium hydroxide is sufficient to deprotonate the acidic phenol. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF, which effectively solvates the cation of the base and promotes the SN2 reaction. The alkylating agent should be a good electrophile, with primary alkyl halides being ideal to minimize competing elimination reactions.[6]
Caption: Generalized workflow for the Williamson ether synthesis with this compound.
Representative Protocol: Synthesis of 4-Bromo-1-(benzyloxy)-3-chloro-2-fluorobenzene
This protocol is based on general procedures for the Williamson ether synthesis.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 225.44 | 225 mg | 1.0 |
| Benzyl bromide | 171.04 | 143 µL | 1.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| Acetone | - | 10 mL | - |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (225 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol) in acetone (10 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (143 µL, 1.2 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Copper-Catalyzed Ullmann Condensation: An Alternative Route to Diaryl Ethers
The Ullmann condensation provides a valuable alternative to palladium-catalyzed methods for the formation of C-O bonds, particularly for the synthesis of diaryl ethers.[8] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. This compound can participate in this reaction either as the aryl halide component or, after deprotonation, as the phenolic coupling partner.
Causality in Experimental Design: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[9] Modern protocols often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide, in the presence of a ligand (e.g., a diamine or phenanthroline) and a base in a high-boiling polar aprotic solvent like DMF or NMP. The ligand enhances the solubility and reactivity of the copper catalyst.[10]
Caption: Generalized workflow for the Ullmann condensation of this compound.
Representative Protocol: Synthesis of 4-(4-Methoxyphenoxy)-3-chloro-2-fluorobromobenzene
This protocol is based on modern Ullmann condensation procedures.[11]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 225.44 | 225 mg | 1.0 |
| 4-Methoxyphenol | 124.14 | 149 mg | 1.2 |
| Copper(I) iodide (CuI) | 190.45 | 19 mg | 0.1 |
| 1,10-Phenanthroline | 180.21 | 36 mg | 0.2 |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Methodology:
-
To a Schlenk tube, add this compound (225 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diaryl ether.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a platform for a range of selective transformations, enabling the efficient construction of complex molecules for the pharmaceutical and agrochemical industries. The strategic application of palladium- and copper-catalyzed cross-coupling reactions, as well as classical nucleophilic substitution reactions, allows for the controlled functionalization of this polysubstituted phenol. The protocols detailed in this guide serve as a robust starting point for the exploration of its synthetic potential. Further research into novel catalytic systems and reaction conditions will undoubtedly continue to expand the utility of this important intermediate, paving the way for the discovery and development of new and improved chemical entities.
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A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 4-Bromo-3-chloro-2-fluorophenol
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound, 4-Bromo-3-chloro-2-fluorophenol. The document elucidates the interplay of electronic effects (inductive and resonance) and steric hindrance contributed by the hydroxyl, fluoro, chloro, and bromo substituents. Through a systematic evaluation of the directing influences of these groups, this guide predicts the most probable site for electrophilic attack. The analysis is grounded in established principles of physical organic chemistry and is intended for researchers, scientists, and professionals in drug development and chemical synthesis. A representative experimental protocol for the nitration of this substrate is provided to bridge theoretical prediction with practical application.
The Principles of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone reaction in organic chemistry, enabling the functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile (E⁺) on the electron-rich π system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2] Aromaticity is subsequently restored by the loss of a proton from the site of attack.
The presence of substituents on the aromatic ring profoundly influences both the rate of the reaction and the position (regioselectivity) of the incoming electrophile.[3][4] These influences are categorized as follows:
-
Activating Groups: These substituents donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene.[1][4]
-
Deactivating Groups: These substituents withdraw electron density from the ring, destabilizing the arenium ion and decreasing the reaction rate.[1][4]
-
Directing Effects: Substituents direct the incoming electrophile to specific positions.
-
Ortho-, Para- Directors: Guide the electrophile to the positions adjacent (ortho) or opposite (para) to the substituent. Most activating groups and halogens fall into this category.[5]
-
Meta- Directors: Guide the electrophile to the position two carbons away (meta). Most deactivating groups are meta-directors.[5]
-
These effects are the result of a combination of inductive effects (through sigma bonds) and resonance effects (through the pi system).
Analysis of Substituents on this compound
To predict the outcome of an EAS reaction on this compound, we must first analyze the individual contribution of each substituent. The molecule has four distinct groups: a hydroxyl (-OH) and three different halogens (-F, -Cl, -Br).
The Hydroxyl Group (-OH)
The hydroxyl group is a powerful activating group and an ortho-, para-director .[6] This is due to the interplay of two opposing electronic effects:
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring. This resonance donation significantly increases the electron density at the ortho and para positions, strongly stabilizing the arenium ion intermediate when attack occurs at these sites.[6][7]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond.[8]
For the hydroxyl group, the resonance effect is far more dominant than the inductive effect, resulting in strong activation of the ring towards electrophilic attack.[7]
The Halogen Groups (-F, -Cl, -Br)
Halogens exhibit a unique behavior: they are deactivating yet ortho-, para-directing .[9][10] This is explained by a different balance of their electronic effects:
-
Inductive Effect (-I): Halogens are highly electronegative and strongly withdraw electron density from the ring inductively, making the ring less nucleophilic than benzene and thus deactivating it.[9][10]
-
Resonance Effect (+M): Like oxygen, halogens have lone pairs that can be donated to the ring through resonance. This effect increases electron density at the ortho and para positions.[11]
For halogens, the strong -I effect outweighs the weaker +M effect, leading to overall deactivation.[9] However, the resonance donation, while weak, is sufficient to stabilize the arenium ion intermediates for ortho and para attack more than for meta attack. Consequently, substitution is directed to the ortho and para positions, even though the reaction is slower than on benzene.[10][11]
Summary of Substituent Properties
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |
| -OH | -I (Withdrawing) | +M (Donating) | Strongly Activating | Ortho, Para |
| -F | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
| -Cl | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
| -Br | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
Predicting the Site of Electrophilic Attack
With an understanding of the individual substituents, we can now analyze their combined influence on the this compound ring. The available positions for substitution are C5 and C6.
Caption: Structure of this compound with numbered carbons.
Hierarchical Analysis of Directing Effects
In polysubstituted rings, the substituent with the most powerful activating effect typically controls the regioselectivity.[4]
-
Dominant Director: The hydroxyl (-OH) group is a far more powerful activating group than the deactivating halogens. Therefore, its directing influence will be paramount.
-
-OH Directing Influence: The -OH group at C1 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).
-
Evaluating Possible Positions:
-
The C2 position is blocked by a fluorine atom.
-
The C4 position is blocked by a bromine atom.
-
This leaves the C6 position as the sole position strongly activated by the dominant hydroxyl group.
-
Caption: Decision workflow for predicting EAS regioselectivity.
Corroborating Analysis and Steric Effects
We can confirm this prediction by analyzing the influences on both C5 and C6.
-
Attack at C6: This position is ortho to the powerfully activating -OH group, para to the -Cl group, and meta to the -F and -Br groups. The activation from the -OH group is the single most important factor, making this site highly nucleophilic.
-
Attack at C5: This position is meta to the -OH group, which means it does not benefit from the strong resonance donation and is strongly disfavored. While it is para to the -F and ortho to the -Br, these are deactivating groups and their directing influence is insufficient to overcome the deactivation relative to the C6 position. Furthermore, an electrophile approaching C5 would experience significant steric hindrance from the adjacent large bromine atom, whereas C6 is flanked by the smaller hydroxyl group.[12][13]
Conclusion of Predictive Analysis
The synergistic directing effect of the hydroxyl group overwhelmingly favors electrophilic attack at the C6 position . The combination of strong electronic activation from the -OH group and lower steric hindrance makes this site the clear kinetic and thermodynamic product.
Caption: Predicted site of electrophilic attack on this compound.
Representative Experimental Protocol: Nitration
To illustrate the practical application of this analysis, the following protocol outlines the nitration of this compound, a common EAS reaction. The expected major product is 4-Bromo-3-chloro-2-fluoro-6-nitrophenol.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in a certified fume hood.
Materials and Reagents
-
This compound
-
Acetic acid (glacial)
-
Nitric acid (70%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 20 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare a dilute solution of nitric acid by adding 1.1 equivalents of 70% nitric acid to 5 mL of glacial acetic acid.
-
Slow Addition: Transfer the nitric acid solution to a dropping funnel. Add the nitrating agent dropwise to the stirred phenol solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Phenols are highly activated and can react violently with concentrated nitric acid. Slow addition of a dilute solution at low temperature is crucial to control the exothermic reaction and prevent over-nitration or oxidative decomposition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.
-
Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 4-Bromo-3-chloro-2-fluoro-6-nitrophenol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can be definitively established by Nuclear Overhauser Effect (NOE) NMR experiments.
Conclusion
The regioselectivity of electrophilic aromatic substitution on this compound is decisively controlled by the strongly activating hydroxyl group. A thorough analysis of the competing electronic and steric effects of all four substituents leads to the unambiguous prediction that substitution will occur at the C6 position . This position is ortho to the hydroxyl group, providing the most stabilized pathway for the reaction. This theoretical prediction serves as a reliable guide for synthetic chemists aiming to functionalize this complex aromatic scaffold.
References
-
Wikipedia. "Electrophilic aromatic directing groups." Available at: [Link]
-
ChemTalk. "Directing Effects." Available at: [Link]
-
Lumen Learning. "Substituent Effects | Organic Chemistry II." Available at: [Link]
-
Organic Chemistry Tutor. "Directing Effects in Electrophilic Aromatic Substitution Reactions." Available at: [Link]
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Aakash Institute. "Directive Influence of Groups on Electrophilic Aromatic Substitution." Available at: [Link]
-
JoVE. "ortho–para-Directing Deactivators: Halogens." Available at: [Link]
-
Master Organic Chemistry. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Available at: [Link]
-
Master Organic Chemistry. "Why are halogens ortho-, para- directors?" Available at: [Link]
-
Chemistry LibreTexts. "16.5: An Explanation of Substituent Effects." Available at: [Link]
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Fiveable. "Synthesis of Polysubstituted Benzenes." Available at: [Link]
-
Chemistry LibreTexts. "16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary)." Available at: [Link]
-
Chemistry Stack Exchange. "Why is OH group activating towards electrophilic aromatic substitution?" Available at: [Link]
-
Michigan State University Department of Chemistry. "Substitution Reactions of Benzene and Other Aromatic Compounds." Available at: [Link]
-
National Center for Biotechnology Information. "Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions." Available at: [Link]
-
Wikipedia. "Electrophilic aromatic substitution." Available at: [Link]
-
Chem.ucla.edu. "Chemistry of Benzene: Electrophilic Aromatic Substitution." Available at: [Link]
-
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-
University of Illinois Springfield. "Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution." Available at: [Link]
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Methodological & Application
synthesis of 4-Bromo-3-chloro-2-fluorophenol from 3-chloro-2-fluorophenol
An Application Note and Protocol for the Regioselective Synthesis of 4-Bromo-3-chloro-2-fluorophenol
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key polysubstituted aromatic building block, starting from 3-chloro-2-fluorophenol. The protocol details a regioselective electrophilic aromatic substitution using N-Bromosuccinimide (NBS), a safer and more selective alternative to liquid bromine. We delve into the mechanistic rationale governing the reaction's regioselectivity, provide a detailed, step-by-step experimental procedure, and outline critical safety considerations. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a reliable and well-understood method for preparing this versatile intermediate.
Introduction and Scientific Rationale
Polysubstituted halophenols are valuable precursors in the synthesis of a wide range of biologically active molecules and functional materials.[1] The specific substitution pattern of this compound makes it a desirable intermediate for introducing a precisely functionalized phenolic moiety into larger molecular scaffolds. The primary challenge in its synthesis is achieving high regioselectivity during the bromination of the 3-chloro-2-fluorophenol starting material.
The Challenge of Regioselectivity
The outcome of an electrophilic aromatic substitution reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring.[2] In the case of 3-chloro-2-fluorophenol, we have three distinct substituents to consider:
-
Hydroxyl (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through resonance stabilization of the cationic intermediate (the sigma complex).
-
Fluorine (-F) and Chlorine (-Cl): These halogens are deactivating overall due to their inductive electron withdrawal, but they are also ortho, para-directors because their lone pairs can participate in resonance stabilization.
The combined directing effects are superimposed. The hydroxyl group is the most powerful activating group and will dominate the directive influence. It strongly favors substitution at the C4 (para) and C6 (ortho) positions. The C2 position is already occupied. Substitution at the C4 position is generally favored over the C6 position due to reduced steric hindrance, leading to this compound as the expected major product.
Choice of Brominating Agent
While elemental bromine (Br₂) is a traditional brominating agent, it is highly corrosive, toxic, and its high reactivity can often lead to over-bromination and the formation of multiple byproducts.[3] N-Bromosuccinimide (NBS) serves as an excellent alternative.[4][5] It is a crystalline solid that is safer to handle and acts as a source of electrophilic bromine (Br⁺) under mild conditions, which enhances selectivity for the desired mono-brominated product.[4][6]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10 mmol scale. Adjustments can be made for scaling up or down, with appropriate consideration for reaction thermics and stoichiometry.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Supplier CAS |
| 3-Chloro-2-fluorophenol | C₆H₄ClFO | 146.54 | 10.0 | 1.47 g | 1.0 | 2613-22-1[7] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 | 1.87 g | 1.05 | 128-08-5[5] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | - | 75-09-2 |
| Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | - | ~50 mL (10% w/v) | - | 7772-98-7 |
| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | ~50 mL (sat.) | - | 144-55-8 |
| Brine (aq) | NaCl | 58.44 | - | ~50 mL (sat.) | - | 7647-14-5 |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | - | As needed | - | - |
Safety Precautions
All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Summary | Handling Precautions |
| 3-Chloro-2-fluorophenol | Harmful if swallowed or in contact with skin. Causes skin and eye irritation. | Avoid inhalation and contact with skin and eyes. |
| N-Bromosuccinimide (NBS) | Oxidizer; may intensify fire. Harmful if swallowed. Causes severe skin burns and eye damage.[8][9] | Keep away from combustible materials. Handle with care to avoid dust formation. Use non-metallic spatulas.[10] |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Use in a well-ventilated area. Avoid breathing vapors. |
| Hydrogen Bromide (HBr) | Corrosive gas byproduct. Causes severe skin burns and eye damage. Toxic if inhaled. | Ensure the reaction setup is in a fume hood to vent the HBr gas produced during the reaction. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-fluorophenol (1.47 g, 10.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is completely dissolved. Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: Slowly add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) to the cooled solution in small portions over 15-20 minutes. Adding NBS portion-wise helps to control the reaction temperature and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench the excess NBS by adding 50 mL of 10% aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes until the orange/yellow color dissipates.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate, 50 mL of water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.
-
Purification: Purify the crude product via flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate in hexanes is typically effective for separating the desired 4-bromo isomer from any 6-bromo isomer and other impurities.
-
Characterization: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 70-85%.
References
- Synapse. (2021). A New Meta in meta-Halophenol Synthesis. ChemistryViews.
- ResearchGate. (n.d.).
- Li, P., et al. (2017). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules.
- Sisco Research Laboratories Pvt. Ltd. (n.d.).
- Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. ChemistryViews.
- Scribd. (n.d.).
- Common Organic Chemistry. (n.d.).
- Carl ROTH. (n.d.).
- D'Alonzo, D., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews.
- Wikipedia. (n.d.).
- PubChem. (n.d.). 3-Chloro-2-fluorophenol.
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Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-2-fluorophenol
Introduction: Strategic C-C Bond Formation in Complex Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic application of this reaction to a complex, polyhalogenated building block: 4-Bromo-3-chloro-2-fluorophenol.
The inherent differential reactivity of the carbon-halogen bonds in this substrate (C-Br vs. C-Cl) presents a valuable opportunity for regioselective functionalization. The carbon-bromine bond, with its lower bond dissociation energy, is more susceptible to oxidative addition to a palladium(0) catalyst compared to the stronger carbon-chlorine bond.[3] This principle allows for the selective arylation at the C4 position, leaving the C3 chloro and C2 fluoro substituents untouched for potential subsequent transformations. The resulting 3-chloro-2-fluoro-4-arylphenol scaffolds are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials, where the unique substitution pattern can significantly influence biological activity and material properties.
This document provides a comprehensive overview of the mechanistic rationale, key parameter optimization, and a detailed, field-tested protocol for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Mechanistic Rationale for Regioselectivity
The widely accepted mechanism for the Suzuki-Miyaura coupling provides a clear basis for the observed regioselectivity in polyhalogenated substrates.[4][5] The catalytic cycle, illustrated below, hinges on three primary steps: oxidative addition, transmetalation, and reductive elimination.
Sources
Precision Synthesis: A Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the palladium-catalyzed cross-coupling of 4-bromo-3-chloro-2-fluorophenol, a versatile and highly functionalized building block in medicinal chemistry and materials science. The strategic placement of its substituents—a reactive bromine, a typically less reactive chlorine, an electron-withdrawing fluorine, and a directing hydroxyl group—offers a platform for selective, sequential derivatization, yet presents unique challenges in achieving high selectivity and yield. This guide offers insights into overcoming these challenges and provides robust starting protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
The Strategic Value of this compound
The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, with the weaker C-Br bond being the primary site for cross-coupling under standard palladium-catalyzed conditions. The ortho-hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction, while the ortho-fluoro and meta-chloro substituents introduce significant steric and electronic effects that must be carefully considered when designing a synthetic route.
Navigating the Challenges: A Tale of Selectivity and Reactivity
The primary challenge in the cross-coupling of this compound lies in achieving selective reaction at the C-Br bond without affecting the C-Cl bond. The inherent difference in bond dissociation energies (C-Br < C-Cl) is the key to this selectivity. However, the presence of the ortho-fluoro and meta-chloro groups can sterically hinder the approach of the catalyst to the C-Br bond, and their electron-withdrawing nature can decrease the electron density of the aromatic ring, making oxidative addition more challenging. Furthermore, the phenolic hydroxyl group can coordinate to the palladium center, potentially influencing the catalytic cycle. Careful selection of the palladium precursor, ligand, base, and solvent system is therefore crucial for a successful transformation.
Core Principles for Successful Cross-Coupling
Several key principles guide the selection of reaction components for the cross-coupling of this sterically hindered and electronically complex substrate:
-
The Ligand is Key: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often essential for promoting the oxidative addition of the aryl bromide to the palladium(0) center and facilitating the subsequent steps of the catalytic cycle.[1][2][3] These ligands stabilize the palladium catalyst and can accelerate the rate-limiting steps of the reaction.
-
Base Selection Matters: The choice of base is critical for the efficiency of the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[4][5] The base must be strong enough to facilitate the desired transformation but not so strong as to cause unwanted side reactions.
-
Solvent Effects: The solvent can significantly influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3][6] In some cases, the addition of water can be beneficial, particularly in Suzuki-Miyaura reactions.[6]
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[7] For a sterically hindered substrate like this compound, a catalyst system known for its high activity with challenging substrates is recommended.[2][8]
Reaction Scheme:
Experimental Protocol:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0). |
| Ligand | SPhos, XPhos, or a bulky NHC ligand | Bulky, electron-rich ligands are crucial for coupling sterically hindered and electron-deficient aryl bromides.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective in promoting transmetalation with boronic acids.[8] |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Elevated temperatures are often required for challenging substrates. |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9][10] For the amination of this compound, a robust catalyst system capable of coupling with a wide range of amines is necessary.[11][12]
Reaction Scheme:
Experimental Protocol:
-
In a glovebox, add a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%) and a suitable ligand (if not using a precatalyst, e.g., RuPhos or JohnPhos, 2-4 mol%) to a dry reaction vial.
-
Add a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv).
-
Add this compound (1.0 equiv).
-
Seal the vial, remove it from the glovebox, and add the amine (1.1-1.3 equiv) and a degassed anhydrous solvent (e.g., toluene or THF, to a concentration of 0.1-0.2 M) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Buchwald G3/G4 Precatalysts | Highly active and air-stable precatalysts for C-N bond formation.[1] |
| Ligand | RuPhos, JohnPhos, or XPhos | Bulky, electron-rich ligands that are effective for a broad range of amines and aryl halides.[1] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases required for the deprotonation of the amine.[5] |
| Solvent | Toluene or THF | Anhydrous, aprotic solvents are crucial for this reaction. |
| Temperature | 80-110 °C | Necessary to overcome the activation barrier for this challenging substrate. |
Diagram 2: Buchwald-Hartwig Amination Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes.[13] This reaction typically employs a dual catalyst system of palladium and copper.[14] For the sterically encumbered this compound, a ligand that promotes the coupling of challenging aryl bromides is beneficial.
Reaction Scheme:
Experimental Protocol:
-
To a Schlenk flask containing a stir bar, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., THF or DMF, to a concentration of 0.1-0.2 M) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Commonly used and effective catalysts for Sonogashira coupling.[13] |
| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[14] |
| Base | Triethylamine or Diisopropylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvents are suitable. |
| Temperature | 25-60 °C | Milder conditions are often sufficient for Sonogashira couplings. |
Diagram 3: Interplay of Catalytic Cycles in Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and flexible strategy for the synthesis of highly functionalized aromatic compounds. By understanding the interplay of steric and electronic effects and by carefully selecting the appropriate catalyst system, researchers can unlock the full synthetic potential of this versatile building block. The protocols provided herein serve as a solid foundation for further exploration and optimization in the pursuit of novel molecules for drug discovery and materials science.
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- Mishra, N. K., & Sharma, S. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1359-1368.
- Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
- Walker, S. D., & Willis, M. C. (2009). Sterically hindered Suzuki-Miyaura cross-coupling: ligand and base effect.
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Strategic Etherification: A Detailed Guide to the Williamson Ether Synthesis of Aryl Ethers from 4-Bromo-3-chloro-2-fluorophenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Williamson ether synthesis remains a cornerstone for the construction of the ether linkage, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This application note provides a comprehensive guide for the synthesis of aryl ethers utilizing the sterically hindered and electronically complex substrate, 4-Bromo-3-chloro-2-fluorophenol. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a detailed rationale for the experimental design, ensuring both technical accuracy and practical applicability in a research and development setting.
The choice of this compound as a starting material presents unique challenges. The presence of multiple halogen substituents significantly influences the electronic properties and steric environment of the phenolic hydroxyl group. The electron-withdrawing nature of the halogens increases the acidity of the phenol, facilitating deprotonation. However, the ortho-fluoro and chloro groups introduce steric hindrance that can impede the approach of the electrophile. This guide provides a robust protocol designed to navigate these challenges and achieve a successful synthesis.
Reaction Mechanism and Key Considerations
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether.[4]
Mechanism of Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Several factors must be carefully considered for the successful synthesis of ethers from this compound:
-
Choice of Base: Due to the increased acidity of the halogenated phenol, a moderately strong base such as potassium carbonate (K₂CO₃) is sufficient for complete deprotonation.[5][6] Stronger bases like sodium hydride (NaH) are also effective but may not be necessary and can increase the risk of side reactions.[5][7]
-
Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for this reaction.[1][3][8] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic.[8] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[8]
-
Choice of Alkylating Agent: The SN2 mechanism is sensitive to steric hindrance.[8][9] Therefore, primary alkyl halides are the preferred electrophiles to minimize competing elimination (E2) reactions.[10][11] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[7][8]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, between 50-100 °C, to ensure a reasonable reaction rate.[1][2] However, excessively high temperatures can favor the E2 elimination side reaction.[8]
Experimental Protocol
This protocol describes a general procedure for the synthesis of an alkyl aryl ether from this compound using a primary alkyl halide.
Experimental Workflow
Caption: A generalized workflow for the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Primary alkyl halide (e.g., ethyl iodide or benzyl bromide) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and finely powdered potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add the primary alkyl halide (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-8 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure aryl ether.
Data Presentation and Troubleshooting
The success of the synthesis is dependent on the careful control of several parameters. The following table summarizes their effects on the reaction outcome.
| Parameter | Effect on SN2 (Desired) | Effect on E2 (Side Reaction) | Effect on C-Alkylation (Side Reaction) |
| Alkyl Halide | Primary > Secondary >> Tertiary | Tertiary >> Secondary > Primary | Not a primary factor |
| Base Strength | Sufficiently strong base needed | Stronger bases can favor E2 | Not a primary factor |
| Temperature | Increased rate | Favored at higher temperatures | Can be favored at higher temperatures |
| Solvent | Polar aprotic favored | Less polar solvents can favor E2 | Protic solvents favor C-alkylation[8] |
Troubleshooting:
-
Low Yield: If the yield is low, ensure the phenol was fully deprotonated by using a sufficient excess of a dry, finely powdered base. Also, confirm the purity and reactivity of the alkylating agent. The reaction time may also need to be extended.
-
Formation of Alkene Byproduct: This indicates that the E2 elimination pathway is competing with the SN2 reaction.[8] To minimize this, use a primary alkyl halide and consider lowering the reaction temperature.[8]
-
C-Alkylation: While less common for O-alkylation in polar aprotic solvents, the phenoxide ion is an ambident nucleophile and can undergo C-alkylation.[1][8] If C-alkylated products are observed, ensure the use of a polar aprotic solvent and consider the choice of counter-ion.[8]
Conclusion
The Williamson ether synthesis is a robust and versatile method for the preparation of aryl ethers. By carefully selecting the base, solvent, and alkylating agent, and by maintaining optimal reaction conditions, the challenges posed by a sterically hindered and electronically complex substrate like this compound can be overcome. This detailed protocol and the accompanying scientific rationale provide a solid foundation for researchers to successfully synthesize a wide range of valuable ether compounds.
References
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Wikipedia. Williamson ether synthesis. [Link]
-
ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
ACS Publications. Access to Hindered Alkyl Aryl Ethers via Radical–Polar Crossover C(sp3)–O Coupling Enabled by Dual Organosulfur/Photoredox Catalysis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Etherification of hindered phenols and alcohols with different alkylating agent. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. [Link]
-
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-
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-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
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Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]
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Williamson Ether Synthesis. [Link]
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Reddit. Which method is better for the synthesis?. [Link]
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-
Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. [Link]
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PubChem. 4-Bromo-2-chloro-3-fluorophenol. [Link]
-
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Application Notes and Protocols for the O-alkylation of 4-Bromo-3-chloro-2-fluorophenol
Introduction: The Strategic Importance of O-Alkylated Halogenated Phenols
The O-alkylation of polysubstituted phenols, such as 4-Bromo-3-chloro-2-fluorophenol, is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical development and materials science. The resulting aryl ethers are key structural motifs in a vast array of biologically active molecules and functional materials. The specific substitution pattern of this compound presents a unique synthetic challenge, characterized by significant steric hindrance around the hydroxyl group and a complex electronic landscape dictated by the interplay of three distinct halogen atoms. This guide provides a comprehensive protocol for the successful O-alkylation of this substrate, grounded in a deep understanding of the underlying reaction mechanisms and potential side reactions. We will explore the nuances of the Williamson ether synthesis, a classic yet powerful method for forming C-O bonds, and detail the critical parameters that govern its efficiency and selectivity in the context of this sterically demanding and electronically modified substrate.
Mechanistic Insights: Navigating the Williamson Ether Synthesis with a Hindered Phenol
The O-alkylation of this compound is most effectively achieved through the Williamson ether synthesis, a robust nucleophilic substitution reaction.[1][2][3] The reaction proceeds via an SN2 mechanism and can be conceptually broken down into two critical steps:
-
Deprotonation: The phenolic proton is abstracted by a suitable base to form a potent nucleophile, the phenoxide anion. The acidity of the phenolic proton in this compound is enhanced by the electron-withdrawing effects of the halogen substituents, facilitating this deprotonation step.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the desired ether linkage.[1]
However, the steric bulk imposed by the ortho-fluorine and ortho-chlorine atoms can impede the approach of the alkylating agent to the phenoxide oxygen. This steric hindrance is a primary challenge that can lead to reduced reaction rates and the emergence of competing side reactions.[2][4]
Potential Side Reactions: C-Alkylation and Elimination
Two principal side reactions can compromise the yield and purity of the desired O-alkylated product:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. Under certain conditions, the alkylating agent can attack the ring, leading to the formation of C-alkylated byproducts.[2][5] The choice of solvent plays a crucial role in directing the selectivity, with polar aprotic solvents generally favoring O-alkylation.[5]
-
E2 Elimination: When using secondary or tertiary alkyl halides as alkylating agents, the basic phenoxide can act as a base rather than a nucleophile, leading to an E2 elimination reaction and the formation of an alkene.[2] Therefore, the use of primary alkyl halides is strongly recommended to favor the desired SN2 pathway.
Experimental Protocol: A Step-by-Step Guide to the O-alkylation of this compound
This protocol provides a detailed methodology for the O-alkylation of this compound using a representative primary alkyl halide, ethyl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | ||
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Handle with extreme caution under inert atmosphere. | |
| Ethyl Bromide (Bromoethane) | ≥99% | ||
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | ||
| Diethyl Ether (Et₂O) | Anhydrous | ||
| Saturated Ammonium Chloride (NH₄Cl) solution | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Round-bottom flask | Oven-dried | ||
| Magnetic stirrer and stir bar | |||
| Septum and needles | |||
| Inert gas supply (Nitrogen or Argon) | High purity | ||
| Ice bath | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Experimental Workflow Diagram
Caption: Experimental workflow for the O-alkylation of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under a positive pressure of inert gas (N₂ or Ar), add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Cool the resulting solution to 0°C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the reaction mixture at 0°C for 30 minutes to allow for complete formation of the phenoxide.
-
-
Alkylation:
-
Slowly add ethyl bromide (1.5 eq) to the reaction mixture via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
-
Process Optimization and Troubleshooting
The success of this O-alkylation protocol hinges on careful control of several key parameters. The following section provides insights into optimizing the reaction and troubleshooting common issues.
Choice of Base, Solvent, and Alkylating Agent
| Parameter | Recommended | Rationale | Potential Issues & Solutions |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the phenol. | Incomplete deprotonation with weaker bases (e.g., K₂CO₃) leading to low conversion. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents that solvate the cation, leaving a "naked" and highly reactive phenoxide, favoring O-alkylation.[5] | Use of protic solvents can lead to C-alkylation. Ensure the solvent is truly anhydrous to prevent quenching of the base. |
| Alkylating Agent | Primary Alkyl Halides (e.g., EtBr, MeI) | Minimizes the risk of E2 elimination. | Secondary and tertiary halides will likely lead to elimination products. |
Troubleshooting Common Problems
Caption: A decision-making flowchart for troubleshooting the O-alkylation reaction.
Conclusion
The O-alkylation of the sterically encumbered and electronically complex this compound is a challenging yet achievable transformation. By leveraging a fundamental understanding of the Williamson ether synthesis and carefully controlling reaction parameters—particularly the choice of a strong, non-nucleophilic base, a polar aprotic solvent, and a primary alkylating agent—high yields of the desired O-alkylated product can be obtained. The protocols and troubleshooting guide presented herein provide a robust framework for researchers, scientists, and drug development professionals to successfully navigate this important synthetic transformation.
References
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Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]
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Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Exporter China. [Link]
-
National Institutes of Health. (n.d.). Alkylation of phenol: a mechanistic view. PubMed. [Link]
-
ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenol. Wikipedia. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
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ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
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Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. [Link]
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Organic Syntheses Procedure. (n.d.). 3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]
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Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PubMed Central. [Link]
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Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
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The Strategic Utility of 4-Bromo-3-chloro-2-fluorophenol in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Architectural Value of Polysubstituted Phenols in Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of pharmaceutical intermediates is paramount to the efficient construction of novel therapeutic agents. Halogenated phenols, in particular, serve as exceptionally versatile scaffolds due to the nuanced electronic and steric properties imparted by the halogen substituents. 4-Bromo-3-chloro-2-fluorophenol is a prime exemplar of such a building block, offering a unique combination of reactive handles that can be selectively addressed to build molecular complexity. The strategic placement of bromine, chlorine, and fluorine atoms on the phenol ring allows for a diverse array of chemical transformations, influencing not only synthetic routes but also the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredients (APIs).[1][2]
This guide provides an in-depth exploration of the application of this compound in the synthesis of a key intermediate for kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4] We will elucidate the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Concept: A Multi-stage Synthetic Strategy
The inherent reactivity of this compound allows for its elaboration into more complex structures. A key synthetic strategy involves the transformation of the bromine atom into other functional groups, followed by the utilization of the phenolic hydroxyl for coupling reactions. Here, we present a comprehensive workflow for the synthesis of 4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide , a valuable intermediate for the development of kinase inhibitors, analogous to intermediates used in the synthesis of drugs like Lenvatinib.[5][6]
This synthetic endeavor is logically divided into two main stages:
-
Functional Group Transformation: Conversion of the C4-bromo moiety to an amino group via a two-step nitration and reduction sequence.
-
Core Scaffold Assembly: A nucleophilic aromatic substitution (Williamson ether synthesis) to couple the synthesized aminophenol with the quinoline core.
Caption: Synthetic workflow for the target intermediate.
Part 1: Functional Group Transformation of this compound
The initial stage of our synthesis focuses on converting the relatively unreactive C-Br bond at the 4-position into a nucleophilic amino group. This is a strategic decision, as the amino group is a common pharmacophoric element and a versatile handle for further derivatization, such as the formation of ureas or amides.
Protocol 1.1: Nitration of this compound
Principle: The phenolic hydroxyl group is a strongly activating, ortho, para-director for electrophilic aromatic substitution.[7] Given that the para position is occupied by a bromine atom, nitration is expected to occur at one of the ortho positions. The steric hindrance and electronic effects of the existing substituents will direct the incoming nitro group.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1 equivalent of this compound in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 1.1 equivalents of concentrated sulfuric acid to the solution.
-
Prepare a nitrating mixture by cautiously adding 1.1 equivalents of concentrated nitric acid to a small amount of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the cooled phenol solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrated product.
-
Purify the product by column chromatography on silica gel.
Protocol 1.2: Reduction of the Nitro Group
Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of metals in acidic media.[3][8] For this protocol, we will use iron powder in the presence of ammonium chloride, a method known for its efficiency and functional group tolerance.[3]
Materials:
-
Nitrated this compound derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, create a suspension of 1 equivalent of the nitrated phenol derivative and 5-10 equivalents of iron powder in a 2:1 mixture of ethanol and water.
-
Add 1.5 equivalents of ammonium chloride to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired 4-amino-3-chloro-2-fluorophenol intermediate.
Part 2: Core Scaffold Assembly via Williamson Ether Synthesis
With the key aminophenol intermediate in hand, the next stage is to couple it with the quinoline core. The Williamson ether synthesis is a classic and reliable method for forming aryl ethers from a phenoxide and an electrophile.[5][9]
Protocol 2.1: Synthesis of 4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide
Principle: This reaction is a nucleophilic aromatic substitution where the phenoxide, generated in situ from the aminophenol and a base, displaces the chlorine atom from the 4-position of the quinoline ring. The choice of a suitable base and solvent is critical to ensure efficient deprotonation of the phenol without promoting unwanted side reactions.
Materials:
-
4-Amino-3-chloro-2-fluorophenol
-
4-Chloro-7-methoxyquinoline-6-carboxamide[10]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1 equivalent of 4-amino-3-chloro-2-fluorophenol, 1.1 equivalents of 4-chloro-7-methoxyquinoline-6-carboxamide, and 2 equivalents of cesium carbonate.
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove impurities.
-
Dry the product under vacuum to yield 4-(4-amino-3-chloro-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide .
Caption: Logical flow of the synthetic protocol.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₃BrClFO | 225.44 | 1360745-16-9[11] |
| 4-Chloro-7-methoxyquinoline-6-carboxamide | C₁₁H₉ClN₂O₂ | 236.65 | 417721-36-9[10] |
| 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | C₁₇H₁₄ClN₃O₃ | 343.77 | 417722-93-1[6][12] |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through the use of standard analytical techniques.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is employed at each step to monitor the consumption of starting materials and the formation of products. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.
-
Purification: Column chromatography is utilized for the purification of intermediates, ensuring that high-purity materials are carried forward to the next step. The purity can be assessed by TLC and subsequently by more advanced techniques.
-
Structural Verification: The identity and purity of the final intermediate should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Conclusion: A Versatile Building Block for Future Therapeutics
This guide has detailed a robust and scientifically grounded synthetic pathway for the utilization of this compound in the preparation of a complex pharmaceutical intermediate. By leveraging a strategic sequence of nitration, reduction, and etherification, this versatile starting material can be efficiently converted into a valuable scaffold for the development of kinase inhibitors and other potential drug candidates. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of polysubstituted phenols and to accelerate the discovery of next-generation therapeutics.
References
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Acta Pharmaceutica Sinica B. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [Link]
-
PharmaCompass. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
PharmaCompass. (n.d.). 4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis. [Link]
-
MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis. [Link]
-
ResearchGate. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide. [Link]
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]
-
PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. [Link]
- Google Patents. (n.d.).
-
Eureka | Patsnap. (n.d.). Preparation method of 4-bromo-2-aminophenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. [Link]
- Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-3-fluorophenol. [Link]
-
PubChem. (n.d.). 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide. [Link]
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
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- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 11. 1360745-16-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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Strategic Synthesis of Bioactive Heterocycles from 4-Bromo-3-chloro-2-fluorophenol: Pathways to Novel Pharmaceutical Scaffolds
An Application Note for Medicinal and Process Chemistry
Abstract
4-Bromo-3-chloro-2-fluorophenol is a richly functionalized aromatic building block, offering multiple, orthogonally reactive sites for advanced synthetic chemistry. Its unique substitution pattern—a nucleophilic hydroxyl group, a highly reactive C-Br bond for cross-coupling, and additional chloro and fluoro substituents—makes it an ideal starting material for the construction of complex, bioactive heterocyclic compounds. This guide provides an in-depth exploration of synthetic strategies and detailed protocols for converting this versatile precursor into high-value scaffolds, including dibenzofurans, benzoxazoles, and N-aryl amines, which are pivotal in modern drug discovery. The methodologies presented herein are grounded in established, robust chemical principles, emphasizing regioselectivity, mechanistic rationale, and practical execution for researchers in pharmaceutical and materials science.
Introduction: The Strategic Value of a Multi-Functionalized Precursor
In medicinal chemistry, the precise arrangement of functional groups on an aromatic core is critical for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The inclusion of halogens, particularly fluorine, is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1] this compound presents a compelling scaffold for several reasons:
-
Orthogonal Reactivity: The different carbon-halogen bonds (C-Br > C-Cl) exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective modifications.[2]
-
Phenolic Hydroxyl Group: This group serves as a powerful handle for O-alkylation, O-arylation, and as an ortho-directing group for C-H activation, enabling the formation of oxygen-containing heterocycles.[3]
-
Strategic Halogenation: The bromine atom is the primary site for cross-coupling, while the chlorine and fluorine atoms can be retained in the final product to fine-tune its electronic and steric properties.
This document details validated pathways that leverage these features to synthesize diverse heterocyclic cores with demonstrated or potential biological activity.
Pathway I: Synthesis of Dibenzofuran Scaffolds
Dibenzofurans are a class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] A highly efficient modern route to substituted dibenzofurans involves a two-step sequence: the formation of a diaryl ether followed by an intramolecular palladium-catalyzed C-H activation/C-O cyclization.[3][7]
Workflow for Dibenzofuran Synthesis
Caption: General workflow for the synthesis of dibenzofurans.
Protocol 2.1: Ullmann Condensation for Diaryl Ether Synthesis
Principle: The Ullmann condensation is a classic, copper-catalyzed reaction for forming C-O bonds between an aryl halide and a phenol.[8][9] While modern Buchwald-Hartwig C-O coupling offers an alternative, the Ullmann reaction remains robust, particularly for electron-rich phenols and electron-deficient aryl halides. The use of a copper(I) source and a suitable base in a high-boiling polar solvent facilitates the nucleophilic attack of the phenoxide onto the aryl halide.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 2-bromoiodobenzene, 1.1 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), finely ground
-
Pyridine (anhydrous, as solvent)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
-
Step-by-Step Procedure:
-
To a dry three-neck flask under a nitrogen atmosphere, add this compound, the aryl halide, K₂CO₃, and CuI.
-
Add anhydrous pyridine via syringe to create a stirrable suspension.
-
Fit the flask with a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.
-
-
Expected Outcome: A stable, purified diaryl ether, characterizable by NMR and MS. Yields typically range from 60-85%, depending on the aryl halide used.
Protocol 2.2: Palladium-Catalyzed Intramolecular C-H Activation
Principle: This step is a powerful C-H functionalization reaction that forms the furan ring.[3] A Pd(II) catalyst, often generated in situ from a Pd(0) precursor, coordinates to the diaryl ether. Through a concerted metalation-deprotonation (CMD) pathway, the palladium activates a C-H bond on one aryl ring ortho to the ether linkage. Subsequent reductive elimination forms the C-O bond of the dibenzofuran and regenerates the active Pd(0) catalyst.[7] An oxidant (often air or pure O₂) is required to re-oxidize Pd(0) to Pd(II) to complete the catalytic cycle.[3][7]
-
Materials:
-
Diaryl ether intermediate from Protocol 2.1 (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05-0.1 equiv)
-
Pivalic acid (PivOH, 2.0-3.0 equiv)
-
Toluene or o-xylene (anhydrous)
-
Schlenk flask, condenser, magnetic stirrer, balloon (for air or O₂)
-
-
Step-by-Step Procedure:
-
Add the diaryl ether, Pd(OAc)₂, and pivalic acid to a dry Schlenk flask.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Replace the nitrogen atmosphere with a balloon of air or pure oxygen.
-
Heat the mixture to 110-120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the solution with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the substituted dibenzofuran.
-
-
Data Summary:
Starting Phenol Aryl Halide Partner Diaryl Ether Yield Dibenzofuran Yield Potential Bioactivity This compound 2-Iodoanisole ~75% ~65% Anticancer, Antiviral[10] | this compound | 1-Bromo-2-iodobenzene | ~70% | ~60% | Organic Electronics[6] |
Pathway II: Synthesis of Benzoxazole Derivatives
Benzoxazoles are privileged heterocyclic motifs in medicinal chemistry, with derivatives showing antimicrobial, anticancer, and anti-inflammatory activities.[11][12] A classical and reliable synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent, followed by cyclodehydration.[13] This pathway requires the introduction of an amino group ortho to the hydroxyl group of our starting phenol, which can be achieved via a nitration-reduction sequence.
Workflow for Benzoxazole Synthesis
Caption: Multi-step synthesis of benzoxazoles from the starting phenol.
Protocol 3.1: Regioselective Nitration
Principle: The hydroxyl group is a strong ortho, para-director. Since the para position is blocked by bromine, nitration is expected to occur at one of the two ortho positions. The steric hindrance and electronic deactivation from the adjacent fluorine and chlorine atoms will influence the regioselectivity, often requiring carefully controlled conditions to achieve selective mono-nitration.
-
Materials:
-
This compound (1.0 equiv)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice bath
-
-
Step-by-Step Procedure:
-
Dissolve the phenol in DCM in a flask and cool to 0 °C in an ice bath.
-
Slowly add a pre-cooled (0 °C) mixture of fuming HNO₃ and concentrated H₂SO₄ (1:1 v/v) dropwise with vigorous stirring.
-
Maintain the temperature at 0 °C and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the desired nitrated regioisomer.
-
Protocol 3.2: Reduction of the Nitro Group
Principle: The reduction of the nitro group to an amine is a standard transformation. A common and effective method that is tolerant of aryl halides is the use of tin(II) chloride (SnCl₂) in acidic media (e.g., concentrated HCl). The tin(II) acts as the reducing agent, converting the nitro group to an amine without affecting the C-Br or C-Cl bonds.
-
Materials:
-
Nitrated phenol intermediate (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
-
Step-by-Step Procedure:
-
Suspend the nitrated phenol in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the starting material is consumed (TLC monitoring).
-
Cool the reaction to room temperature and carefully neutralize by the slow addition of 5 M NaOH solution until the pH is ~8-9. A tin hydroxide precipitate will form.
-
Extract the mixture multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude o-aminophenol, which is often used directly in the next step.
-
Protocol 3.3: Benzoxazole Formation via Condensation and Cyclization
Principle: The newly formed o-aminophenol undergoes condensation with a carboxylic acid (or its activated form, like an acyl chloride) or an aldehyde.[14] If using a carboxylic acid, a dehydrating agent like polyphosphoric acid (PPA) is often used at high temperatures to facilitate both the initial amide formation and the subsequent cyclodehydration to form the stable benzoxazole ring.[11]
-
Materials:
-
Crude o-aminophenol intermediate (1.0 equiv)
-
Carboxylic acid (e.g., benzoic acid, 1.1 equiv)
-
Polyphosphoric acid (PPA)
-
-
Step-by-Step Procedure:
-
Combine the o-aminophenol and the carboxylic acid in a flask.
-
Add a sufficient amount of PPA to create a stirrable paste.
-
Heat the mixture to 180-200 °C with mechanical or vigorous magnetic stirring for 3-5 hours.
-
Cool the reaction mixture until it is still viscous but pourable.
-
Carefully pour the mixture onto crushed ice and stir until the PPA hydrolyzes.
-
Neutralize the aqueous solution with a strong base (e.g., 10 M NaOH) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the final benzoxazole product.
-
Pathway III: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under relatively mild, palladium-catalyzed conditions.[15][16] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17] Using this compound, the C-Br bond can be selectively targeted for amination, leaving the other halogens intact.[18]
Protocol 4.1: Selective Amination at the C4-Position
Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl bromide to a Pd(0)-ligand complex is the first step. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the amine, and subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for reaction efficiency and scope.[19]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 equiv)
-
A suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or glovebox
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere: To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 4-12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Conclusion
This compound is a powerful and versatile platform for the synthesis of medicinally relevant heterocyclic compounds. By strategically exploiting the differential reactivity of its functional groups, chemists can access diverse and complex molecular architectures. The protocols detailed in this application note for the synthesis of dibenzofurans, benzoxazoles, and aryl amines provide reliable and mechanistically sound pathways for drug discovery programs and advanced materials research. These methods highlight the synergy between classical transformations and modern catalytic techniques, enabling the efficient construction of high-value molecules from a single, readily available precursor.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or006.03]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [URL: https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm]
- Wikipedia. Pictet–Spengler reaction. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
- Wikipedia. Bischler–Napieralski reaction. [URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction]
- Gensler, W. J. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 191-206. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or006.04]
- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis. [URL: https://www.thermofisher.com/us/en/home/life-science/synthesis-modification-purification/organic-synthesis/organic-synthesis-named-reactions/pictet-spengler-tetrahydroisoquinoline-synthesis.html]
- Name-Reaction.com. Pictet-Spengler reaction. [URL: https://www.name-reaction.com/pictet-spengler-reaction]
- J&K Scientific LLC. Bischler-Napieralski Reaction. [URL: https://www.jk-sci.com/bischler-napieralski-reaction_336.html]
- Melean, L. G., et al. (1999). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Organic Letters, 1(8), 1295-1297. [URL: https://pubs.acs.org/doi/10.1021/ol990956n]
- Slideshare. Bischler napieralski reaction. [URL: https://www.slideshare.net/NAVEENKUMAV/bischler-napieralski-reaction-252199049]
- Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [URL: https://pubs.acs.org/doi/10.1021/ja203423y]
- Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H activation/C-O Cyclization. PubMed, 21612239. [URL: https://pubmed.ncbi.nlm.nih.gov/21612239/]
- SynArchive. Ullmann Condensation. [URL: https://www.synarchive.
- Jiang, X., et al. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 144, 107107. [URL: https://pubmed.ncbi.nlm.nih.gov/38218086/]
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Application Notes & Protocols: 4-Bromo-3-chloro-2-fluorophenol as a Strategic Precursor for the Synthesis of Novel Kinase Inhibitors
Executive Summary: The Rationale for Employing Multi-Halogenated Phenols in Kinase Inhibitor Discovery
The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors. The efficacy of these inhibitors is intrinsically linked to their molecular architecture, which must be meticulously designed to ensure high potency, selectivity, and favorable pharmacokinetic properties. 4-Bromo-3-chloro-2-fluorophenol has emerged as a precursor of significant strategic value in this context. Its unique trifecta of halogen substituents (Br, Cl, F) on a phenolic scaffold provides a versatile platform for medicinal chemists. This arrangement is not merely a matter of molecular weight; it offers a sophisticated toolkit for orthogonal synthesis and property modulation. The bromine atom serves as a prime handle for carbon-carbon bond formation via cross-coupling reactions, the chloro group provides steric and electronic influence, and the fluorine atom is a well-established bioisostere for enhancing metabolic stability and binding interactions.[1]
This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-tested protocols for the effective utilization of this versatile building block.
Physicochemical Profile and Handling
A comprehensive understanding of the precursor's properties is paramount for successful and safe synthetic campaigns.
| Property | Value | Source |
| CAS Number | 131418-36-3 | N/A |
| Molecular Formula | C₆H₃BrClFO | N/A |
| Molecular Weight | 225.44 g/mol | N/A |
| Appearance | Off-white to light brown crystalline solid | N/A |
| Melting Point | 65-69 °C | N/A |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | N/A |
| Safety | Irritant. Avoid inhalation, and contact with skin and eyes. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). | N/A |
Strategic Synthesis: A Generalized Workflow
The synthetic utility of this compound lies in its capacity for sequential, regioselective modifications. A generalized workflow for its elaboration into a kinase inhibitor scaffold is depicted below. This workflow is designed to be modular, allowing for the introduction of diverse chemical matter at key positions.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Bromo-3-chloro-2-fluorophenol
Welcome to the technical support center for 4-Bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and sterically challenging molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the hurdles presented by the compound's distinct substitution pattern. Our approach is rooted in established mechanistic principles and field-proven strategies for handling sterically encumbered substrates.
Understanding the Unique Challenges of this compound
This compound presents a formidable challenge in synthetic chemistry due to a combination of significant steric hindrance and complex electronic effects arising from its polysubstituted aromatic ring. The bulky bromine and chlorine atoms, coupled with the highly electronegative fluorine atom positioned ortho to the hydroxyl group, create a sterically congested environment that can impede the approach of reagents to both the phenolic oxygen and the aromatic ring.
The electronic nature of the substituents further complicates reactivity. While halogens are generally deactivating due to their inductive electron-withdrawing effects, they also possess a resonance-donating effect.[1] In this molecule, the interplay of these competing effects from three different halogens at specific positions dictates the nucleophilicity of the phenoxide ion and the susceptibility of the aryl halides to participate in cross-coupling reactions. The ortho-fluoro group, in particular, can influence the acidity of the phenol and may participate in hydrogen bonding, further modulating its reactivity.[2]
This guide will provide practical strategies to navigate these challenges in common synthetic transformations.
Troubleshooting Common Reactions
Williamson Ether Synthesis
Question 1: I am attempting a Williamson ether synthesis with this compound and a primary alkyl halide, but I am observing very low to no product formation. What is going wrong?
Answer:
This is a common issue when dealing with sterically hindered phenols. The bulky substituents ortho and meta to the hydroxyl group (fluorine and chlorine) physically block the approach of the alkyl halide to the phenoxide oxygen.[3] Additionally, the electron-withdrawing nature of the halogens can decrease the nucleophilicity of the phenoxide ion.[4]
Troubleshooting Steps:
-
Choice of Base and Deprotonation: Ensure complete deprotonation of the phenol. While weaker bases like potassium carbonate (K₂CO₃) are often used, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can ensure the formation of the more reactive phenoxide.[5]
-
Reaction Conditions:
-
Temperature: A moderate increase in reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can promote side reactions.
-
Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.
-
-
Alternative Reagents:
-
Consider using a more reactive alkylating agent, such as an alkyl triflate or tosylate, which have better leaving groups than alkyl halides.[6]
-
For the synthesis of methyl ethers, diazomethane can be an effective, albeit hazardous, alternative.
-
| Parameter | Standard Conditions | Recommended for Steric Hindrance | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KH | Ensures complete deprotonation to the more reactive phenoxide. |
| Solvent | Acetone, Acetonitrile | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | Room Temperature to 50 °C | 50 °C to 100 °C (monitor for decomposition) | Provides energy to overcome the steric barrier. |
| Alkylating Agent | Alkyl Bromide/Iodide | Alkyl Triflate/Tosylate | Better leaving groups increase reaction rates. |
Esterification Reactions
Question 2: My esterification of this compound with a carboxylic acid under Fischer conditions is failing. How can I improve the yield?
Answer:
Phenols are generally less nucleophilic than aliphatic alcohols, and the steric hindrance from the ortho-fluoro and meta-chloro groups further diminishes the reactivity of the hydroxyl group in this compound.[7] Standard Fischer esterification conditions are often too mild for such a deactivated and hindered phenol.
Troubleshooting Strategies:
-
Activate the Carboxylic Acid: Instead of the free carboxylic acid, use a more reactive derivative.
-
Acid Chlorides or Anhydrides: These are significantly more electrophilic and will react more readily with the hindered phenol. The reaction is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can activate the carboxylic acid for esterification under milder conditions.[8]
-
-
Phase-Transfer Catalysis: For reactions with acid chlorides, a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system (e.g., dichloromethane/aqueous NaOH) can be highly effective for esterifying hindered phenols.[9]
Suzuki-Miyaura Cross-Coupling
Question 3: I am struggling to achieve a successful Suzuki-Miyaura coupling at the bromide position of this compound. What catalyst system and conditions should I use?
Answer:
The steric hindrance around the bromine at the 4-position is significant due to the adjacent chlorine atom. Additionally, the electron-rich nature of the phenol can make oxidative addition to the palladium catalyst challenging. Success in this reaction hinges on the choice of a highly active catalyst system capable of overcoming these steric and electronic barriers.[10]
Key Considerations for Optimization:
-
Catalyst and Ligand Selection: This is the most critical factor.
-
Palladium Precatalyst: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps.[11] Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other highly active ligands like cataCXium A.
-
-
Base and Solvent:
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Stronger bases like alkoxides can sometimes lead to side reactions.
-
Solvent: Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used.[12]
-
-
Temperature: Higher reaction temperatures (e.g., 80-110 °C) are typically required for sterically hindered substrates.
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Reliable sources of Pd(0). |
| Ligand | SPhos, XPhos, RuPhos, cataCXium A | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination with hindered substrates. |
| Base | K₃PO₄, Cs₂CO₃ | Effective for activating the boronic acid without promoting excessive side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Common solvent systems for Suzuki couplings. |
| Temperature | 80-110 °C | Overcomes the activation barrier for the sterically hindered coupling. |
Buchwald-Hartwig Amination
Question 4: I am attempting a Buchwald-Hartwig amination at the 4-bromo position, but the reaction is sluggish and gives low yields. How can I improve this?
Answer:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this sterically hindered aryl bromide requires a highly active catalyst system. The choice of ligand is paramount to facilitate the C-N bond-forming reductive elimination, which can be slow for hindered substrates.[13]
Troubleshooting and Optimization:
-
Catalyst System:
-
Ligand: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) or ferrocenyl phosphine ligands (e.g., tBuXPhos). These have proven effective for coupling hindered substrates.[11]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
-
Temperature: Elevated temperatures (typically >100 °C) are often necessary.
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific substrate and reaction scale.
Protocol 1: General Procedure for Williamson Ether Synthesis of Hindered Phenols
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF or THF to the flask, followed by a solution of this compound (1.0 eq.) in the same solvent, added dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide or tosylate (1.1 eq.) neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), boronic acid or ester (1.2-1.5 eq.), and base (e.g., K₃PO₄, 2.0-3.0 eq.) in a reaction vessel.
-
In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in the reaction solvent (e.g., dioxane or toluene).
-
Add the catalyst solution to the reaction vessel.
-
Add water (typically 10-20% by volume of the organic solvent).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Which halogen is the most likely to react in a cross-coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. Therefore, the C-Br bond at the 4-position is the most likely to undergo oxidative addition and subsequent coupling. The C-Cl bond is less reactive, and the C-F bond is generally unreactive under standard cross-coupling conditions.
Q2: Can I perform a nucleophilic aromatic substitution (SₙAr) on this molecule?
A2: While the ring is substituted with electron-withdrawing halogens, it is not strongly activated towards SₙAr. For an SₙAr reaction to be efficient, the ring typically needs to be substituted with strongly electron-withdrawing groups (like -NO₂) ortho or para to the leaving group. With only halogen substituents, very harsh conditions (high temperature and pressure) would likely be required, leading to potential decomposition.
Q3: How does the ortho-fluoro group affect the acidity of the phenol?
A3: The ortho-fluoro group has opposing effects. Its strong inductive electron-withdrawing effect (-I) tends to increase the acidity of the phenol by stabilizing the resulting phenoxide anion. However, it can also form an intramolecular hydrogen bond with the phenolic proton, which would decrease acidity. The net effect is a balance of these two factors, often resulting in a pKa that is not drastically different from, but often slightly lower (more acidic) than, phenol itself.[14]
Q4: Are there any particular safety precautions I should take when working with this compound?
A4: this compound should be handled with standard laboratory safety precautions. It is an irritant, so avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
- Why is p-chloro phenol more acidic than p-flouro phenol? (2014, September 20). Quora.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Dwight, T., et al. (2007). Catalytic and Highly Regioselective Cross-Coupling of Aromatic C−H Substrates. Journal of the American Chemical Society, 129(25), 7704–7705.
- Khan Academy. (n.d.).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259.
- Master Organic Chemistry. (2017, September 26).
- LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols.
- El-Sheref, Y. M., et al. (2023). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Scientific Reports, 13(1), 11563.
- Direktor, D., & Effenberger, R. (1985). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tenside Surfactants Detergents, 22(4), 209–211.
- Chemistry Stack Exchange. (2015, April 12). Is p-bromophenol more acidic than p-chlorophenol?
- LibreTexts. (2022, September 24). 16.
- Benchchem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
- LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895–1915.
- Wikipedia. (2024, November 28).
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Stack Exchange. (n.d.). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?
- Google Patents. (n.d.). Process of producing esters of phenols.
- Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years.
- Wikipedia. (2024, October 29). Williamson ether synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- PubChem. (n.d.). 4-Bromo-2-chlorophenol.
- Hanson, S. (2018). Substituent Effect Analysis on Halogen Bonding Interactions. University of Northern Iowa.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Al-Zoubi, M. S., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Journal of Organometallic Chemistry, 943, 121786.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- Stamatis, H., et al. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks.
- Al-Zoubi, M. S., & Al-Zoubi, R. M. (2017). Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. CrystEngComm, 19(33), 4883–4887.
- Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
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- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
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Technical Support Center: Purification of Crude 4-Bromo-3-chloro-2-fluorophenol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying halogenated aromatic compounds. The unique electronic and steric properties of polysubstituted phenols present distinct challenges in achieving high purity. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure successful purification outcomes.
Troubleshooting Guide: Common Issues in Column Chromatography
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Poor or No Separation of the Target Compound from Impurities.
Question: I'm running a column, but my fractions contain a mixture of my product and closely-eluting impurities. Why is this happening, and how can I improve the resolution?
Answer: Poor separation is the most common challenge and typically stems from a suboptimal mobile phase, improper column packing, or overloading the column. Halogenated phenols can have isomers and reaction byproducts with very similar polarities, making separation difficult.[1]
Troubleshooting Steps:
-
Re-optimize the Mobile Phase with TLC: The solvent system is the most critical factor influencing separation (selectivity).[2] Before running a column, always perform a thorough analysis using Thin Layer Chromatography (TLC).[3]
-
Goal: Find a solvent system where your target compound, this compound, has an Rf value between 0.2 and 0.4. This range typically translates well to preparative column chromatography, providing a good balance between resolution and elution time.[4]
-
Starting Point: A gradient of ethyl acetate in hexanes is a standard choice for compounds of moderate polarity.[3][5]
-
Alternative Solvents: If hexane/ethyl acetate fails, consider systems containing dichloromethane or toluene. Toluene, in particular, can introduce different selectivity for aromatic compounds through π-π stacking interactions.[1][6]
-
-
Check Column Packing: An unevenly packed column leads to "channeling," where the solvent and sample flow through paths of least resistance, bypassing the bulk of the stationary phase and resulting in broad, overlapping bands.[3] Ensure you have a uniform, well-settled bed.
-
Reduce the Sample Load: Overloading the column is a frequent cause of poor separation.[1] A good rule of thumb is to use a silica gel-to-crude product weight ratio of at least 50:1 for difficult separations.[1]
-
Consider a Slower Gradient: If using a gradient elution, make it shallower. A slow, gradual increase in polarity can significantly improve the separation of closely-eluting compounds.
Issue 2: The Product is Streaking or Tailing Down the Column.
Question: My product isn't eluting as a tight band; instead, it's leaving a long "tail" in subsequent fractions. What causes this?
Answer: Tailing is often observed with polar compounds like phenols, which can undergo strong, non-ideal interactions (like hydrogen bonding) with the acidic silanol groups on the surface of silica gel.[6][7] This causes some molecules to "stick" longer than others, resulting in a smeared band.
Troubleshooting Steps:
-
Assess Compound Stability: First, confirm that your compound is not decomposing on the silica gel, as degradation products can also appear as streaks.[4] You can test this using a 2D TLC.[8] Spot your compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot remains on the diagonal, it is stable; if a new spot or a streak appears off the diagonal, decomposition is occurring.[8]
-
Switch to a Different Stationary Phase: If tailing is severe and not due to decomposition, the interaction with silica may be too strong. Consider using a less acidic or basic stationary phase.
-
Neutral Alumina: Alumina can be an excellent alternative for compounds that interact too strongly with silica.[6][9] It is available in acidic, neutral, and basic forms; neutral alumina is often a good starting point.
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a small amount of a modifier, such as triethylamine for basic compounds, though this is less common for acidic phenols.
-
Issue 3: The Product Will Not Elute from the Column.
Question: I've been flushing my column with the planned solvent system, but I can't find my product in any of the fractions. Where did it go?
Answer: This alarming situation typically has two causes: either your compound is irreversibly bound to the silica gel due to very high polarity, or it has decomposed on the column.[1][4]
Troubleshooting Steps:
-
Perform a "Methanol Purge": If you suspect your compound is simply too polar for the eluent, you can try to "strip" the column with a very polar solvent.[7] After collecting your planned fractions, switch the mobile phase to 100% methanol (or 5-10% methanol in dichloromethane).[5] This will elute almost all remaining organic compounds. Collect these fractions and check for your product. Caution: High concentrations of methanol can sometimes carry fine silica particles through the column frit.[6]
-
Investigate Decomposition: As mentioned in Issue 2, phenols can be unstable on acidic silica gel.[1][10][11] If the methanol purge yields nothing or a complex mixture of new spots on TLC, decomposition is the likely culprit. In this case, you must switch to a more inert stationary phase like neutral alumina or consider an alternative purification method like recrystallization.[1][4]
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing and solving common column chromatography problems.
Caption: A logical workflow for troubleshooting the purification of complex organic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice.[12] It is a polar adsorbent suitable for separating compounds of moderate polarity.[12] However, due to the acidic nature of the phenol functional group and the potential for strong binding or decomposition on silica's acidic surface, neutral alumina should be considered as a primary alternative if issues like severe tailing or product loss arise.[1][6]
Q2: How do I choose the right mobile phase (eluent)? A2: The choice of eluent is an empirical process guided by TLC.[13] The goal is to find a solvent or solvent mixture that provides differential migration rates for your product and impurities. The principle is "like dissolves like"; a more polar mobile phase will move compounds faster up a polar stationary phase.[12]
-
For Normal Phase (Silica/Alumina): Start with a non-polar solvent like hexanes or petroleum ether and add a more polar solvent like ethyl acetate, dichloromethane, or diethyl ether.[5] A typical starting point for a compound like this compound would be 5-20% ethyl acetate in hexanes.[14]
Q3: What are the likely impurities in a crude sample of this compound? A3: Impurities depend heavily on the synthetic route. Common impurities could include:
-
Unreacted Starting Materials: For example, 3-chloro-2-fluorophenol if the final step was bromination.
-
Regioisomers: Bromination of a substituted phenol can sometimes lead to isomers where the bromine atom is at a different position. These are often the most difficult impurities to separate.[15]
-
Over-brominated Products: Such as dibromo-chloro-fluorophenol.[3]
-
Reaction Byproducts: Depending on the specific reagents and conditions used.
Q4: Is this compound hazardous? A4: Yes. While specific toxicity data for this exact compound is not readily available, halogenated phenols as a class are considered hazardous.[3] They can be irritants to the skin, eyes, and respiratory system. Always handle this chemical in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Detailed Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol provides a self-validating workflow for the purification of gram-scale quantities of crude this compound.
I. Preliminary TLC Analysis
-
Prepare TLC Plates: On a silica gel TLC plate, draw a faint origin line in pencil ~1 cm from the bottom.
-
Spot the Sample: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane). Spot the solution on the origin line.
-
Develop the Plates: Place the plates in sealed TLC chambers containing different solvent systems (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane).
-
Visualize and Select: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The optimal solvent system is the one that moves the desired product to an Rf of ~0.2-0.4 and shows the best separation from all impurities.[4]
II. Column Preparation
-
Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of silica gel needed (target a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase determined by TLC (e.g., 5% EtOAc/Hexane) to form a free-flowing slurry.[3]
-
Pack the Column:
-
Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[16]
-
Fill the column about halfway with the initial eluent.
-
Carefully pour the silica slurry into the column. Use additional eluent to rinse all silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform settling.
-
Open the stopcock and allow the solvent to drain until the level is just above the top of the settled silica bed. Never let the column run dry. [16]
-
III. Sample Loading
-
Wet Loading (Preferred for Good Solubility): Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully add this solution to the top of the silica bed without disturbing the surface.[8]
-
Dry Loading (for Poor Solubility): Dissolve the crude product in a suitable volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[8]
-
Add a protective layer of sand (~1 cm) on top of your sample layer.
IV. Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the initial eluent. Apply gentle air pressure if performing flash chromatography to achieve a steady flow rate.[17]
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be about 10-20% of the column volume.
-
Increase Polarity (Gradient Elution): Gradually increase the percentage of the polar solvent (e.g., move from 5% to 10% to 20% EtOAc) as the elution progresses. This is done by preparing solvent mixtures of increasing polarity and adding them to the column as the previous solvent runs down.
-
Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.
V. Product Isolation
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure desired product.
-
Remove Solvent: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Final Analysis: Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).
Purification Workflow Diagram
Caption: Step-by-step experimental workflow for column chromatography purification.
Data Summary Table
| Parameter | Recommendation / Typical Value | Rationale & Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography of moderately polar compounds.[12] |
| Alternative Phase | Neutral Alumina | Use if severe peak tailing or product decomposition occurs on silica.[6][9] |
| Mobile Phase Systems | 1. Hexanes / Ethyl Acetate2. Hexanes / Dichloromethane3. Toluene / Hexanes / Ethyl Acetate | System 1 is the most common starting point.[5][14] System 2 offers different selectivity. System 3 can be effective for separating aromatic compounds.[6] |
| Target Rf on TLC | 0.2 - 0.4 | Provides a good balance between separation efficiency and elution volume.[4] |
| Silica:Crude Ratio | 50:1 to 100:1 (by weight) | Higher ratios are needed for difficult separations of closely-related impurities.[1] |
| Sample Loading | < 2% of column mass | Overloading is a primary cause of poor resolution.[1] |
References
- GC Troubleshooting Guide. Agilent. [URL: https://www.agilent.com/cs/library/troubleshooting/Public/5994-5580EN_GC_Troubleshooting_Guide.pdf]
- Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(18). [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_18_10]
- Technical Support Center: Purification of Crude 2-Bromo-4-chlorophenol. BenchChem. [URL: https://www.benchchem.
- Qu, R., et al. (2018). Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel. Environmental Science & Technology, 52(15), 8421-8429. [URL: https://pubs.acs.org/doi/10.1021/acs.est.8b01694]
- Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_18_10]
- Column Chromatography. University of Colorado Boulder, Department of Chemistry. [URL: https://www.colorado.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/chromatography.php?page=troubleshooting_flash]
- Column chromatography of phenolics? ResearchGate Discussion. [URL: https://www.researchgate.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [URL: https://www.chem.rochester.
- Qu, R., et al. (2018). Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Hydroxyl-Radical-Based-Photocatalytic-Degradation-Qu-Li/0b4e3a47926b0e8c6f37682f8a1928a3f8b0e8c1]
- Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [URL: https://commonorganicchemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [URL: https://www.chemistryviews.
- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [URL: https://www.buchi.
- Trouble with Column Chromatography of phenolic compounds. Reddit r/OrganicChemistry. [URL: https://www.reddit.
- HPLC Troubleshooting Guide. Phenomenex. [URL: https://www.phenomenex.com/Content/Images/promo/Phenomenex_HPLC-Troubleshooting-Guide.pdf]
- This compound. Matrix Scientific. [URL: https://www.matrixscientific.com/4-bromo-3-chloro-2-fluorophenol-1360745-16-9.html]
- 4-Bromo-2-chloro-3-fluorophenol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/52982964]
- Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. BenchChem. [URL: https://www.benchchem.com/technical-support-center-purification-of-4-bromo-3-iodophenol-reaction-products]
- Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-4-bromo-2-chlorophenol-on-newcrom-r1-hplc-column.html]
- This compound 1360745-16-9 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/4-Bromo-3-chloro-2-fluorophenol-1360745-16-9.html]
- Chromatographic Methods of Analysis. [URL: https://www.kau.edu.sa/files/320/files/100418_exp_4.pdf]
- Column Chromatography (Purification). YouTube. [URL: https://www.youtube.
- How changing stationary phase chemistry can impact separation selectivity. Biotage. [URL: https://www.biotage.
- Neue, U. D., et al. (2006). Selectivity in reversed-phase separations Influence of the stationary phase. Journal of Chromatography A, 1127(1-2), 161-174. [URL: https://pubmed.ncbi.nlm.nih.gov/16806238/]
- Purification of strong polar and basic compounds. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/kscg41/purification_of_strong_polar_and_basic_compounds/]
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [URL: https://www.orgsyn.org/demo.aspx?prep=V102P0276]
- This compound 96%. AChemBlock. [URL: https://www.achemblock.com/4-bromo-3-chloro-2-fluorophenol-cas-1360745-16-9.html]
- Process for producing 4-bromo-2-chlorophenols. Google Patents. [URL: https://patents.google.
- 4-Bromo-2-fluorophenol 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/439241]
- Separation of Some Halogenated Phenols by GC-MS. [URL: https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=1646702c28e9d72c1c68612741165103c81a297e]
- What compounds are unstable in a silica gel column (chromatography). Reddit r/chemhelp. [URL: https://www.reddit.com/r/chemhelp/comments/1v6k1e/what_compounds_are_unstable_in_a_silica_gel/]
- Experimental and DFT study of (E)-4-bromo-2-(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol: Molecular and Electronic Properties in Solvent Media. ResearchGate. [URL: https://www.researchgate.net/publication/366367468_Experimental_and_DFT_study_of_E-4-bromo-2-3-chloro-4-4-chlorophenoxyphenyliminomethyl-5-fluorophenol_Molecular_and_Electronic_Properties_in_Solvent_Media]
- 4-Bromo-2-chlorophenol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19859]
- Column Protection Guide. Phenomenex. [URL: https://www.phenomenex.com/Content/Images/promo/Column_Protection_Guide_EN.pdf]
- 4-bromo-2-chlorophenol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/search/4-bromo-2-chlorophenol]
- Preparation method of 2-chloro-4-bromophonel with high purity. Google Patents. [URL: https://patents.google.
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Technical Support Center: Recrystallization of 4-Bromo-3-chloro-2-fluorophenol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-Bromo-3-chloro-2-fluorophenol (CAS: 1360745-16-9). As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider for recrystallization?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful recrystallization protocol. Here are some key parameters:
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₆H₃BrClFO | Indicates a highly substituted and halogenated aromatic ring. |
| Molecular Weight | 225.443 g/mol [1][2] | Useful for calculating molar equivalents and theoretical yield. |
| Boiling Point | 250.2 ± 35.0 °C at 760 mmHg[1] | The high boiling point suggests that the compound is a solid at room temperature. |
| LogP | 3.64[1] | This value indicates that the compound is quite lipophilic and will likely have good solubility in non-polar to moderately polar organic solvents, and low solubility in water. |
| Physical Form | Likely a solid (powder or crystals) at room temperature.[3] | Recrystallization is a suitable purification technique for solids. |
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: Solvent selection is the most critical step in recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the LogP of 3.64, you should start by exploring solvents ranging from non-polar to moderately polar.
A systematic approach to solvent screening is recommended:
-
Start with small-scale solubility tests. Use a small amount of your crude material (e.g., 10-20 mg) and test its solubility in a range of solvents (e.g., 0.5 mL).
-
Observe solubility at room temperature and upon heating. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Cool the solution to see if crystals form. After dissolving the compound at a higher temperature, let the solution cool to room temperature and then in an ice bath. The formation of crystals upon cooling is a positive indicator.
The following diagram illustrates a decision-making workflow for solvent selection:
Caption: Solvent selection workflow for recrystallization.
Q3: Should I use a single solvent or a mixed solvent system?
A3: A single solvent system is often preferred for its simplicity. However, if a single solvent that meets all the criteria cannot be found, a mixed solvent system (co-solvent system) is a powerful alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
For this compound, a potential mixed solvent system could be Toluene/Heptane or Ethyl Acetate/Hexane. The procedure involves dissolving the compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly adding the "poor" solvent until the solution becomes turbid (cloudy). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
Cause: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid before it crystallizes. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a large extent. Highly impure compounds can also exhibit this behavior due to melting point depression.
Solutions:
-
Increase the solvent volume: The supersaturation may be too high. Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, and then allow it to cool slowly again.[4][5]
-
Lower the crystallization temperature: If using a high-boiling point solvent, try a lower-boiling point solvent.
-
Use a mixed solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent at a temperature below the melting point of your compound.
-
Scratching the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6]
-
Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5][6]
Problem 2: No crystals are forming, even after cooling.
Cause: This is a common problem and usually indicates that the solution is not supersaturated. This can happen if too much solvent was used initially.
Solutions:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent.[4][5] Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. After reducing the volume, allow the solution to cool slowly again.
-
Induce crystallization: As with "oiling out," try scratching the flask with a glass rod or adding a seed crystal.[5][6]
-
Cool to a lower temperature: If you have been cooling to room temperature, try using an ice-water bath. If you are already using an ice bath, a dry ice/acetone bath could be attempted, but be aware that very rapid cooling can lead to the formation of small, less pure crystals.[7]
Sources
- 1. This compound | CAS#:1360745-16-9 | Chemsrc [chemsrc.com]
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Technical Support Center: A Guide to Identifying and Removing Impurities in 4-Bromo-3-chloro-2-fluorophenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Bromo-3-chloro-2-fluorophenol (CAS No: 1360745-16-9)[1]. The purity of this halogenated phenol is paramount for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations to help you navigate common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is primarily dictated by the synthetic route, which typically involves the electrophilic bromination of 3-chloro-2-fluorophenol. The hydroxyl (-OH) and fluoro (-F) groups are strong ortho-, para-directing activators, while the chloro (-Cl) group is a deactivating ortho-, para-director. This electronic landscape leads to several potential impurities:
-
Unreacted Starting Material: The presence of 3-chloro-2-fluorophenol is common if the bromination reaction does not go to completion.[2]
-
Regioisomeric Impurities: While the 4-position is sterically accessible and electronically favored, bromination can occur at other positions on the ring. The most probable regioisomeric impurity is 6-bromo-3-chloro-2-fluorophenol , formed due to the strong ortho-directing influence of the hydroxyl group. The control of such regioisomers is a significant concern in pharmaceutical synthesis.[3]
-
Over-brominated Products: If an excess of the brominating agent is used or reaction conditions are too harsh, di-brominated species such as 4,6-dibromo-3-chloro-2-fluorophenol can form.
-
Process-Related Impurities: Residual solvents from the reaction and workup, as well as byproducts from the brominating agent itself (e.g., residual bromine), can also be present.[4]
Q2: My initial analysis (TLC, GC) shows a complex mixture of products. Which purification method is most effective for separating regioisomers?
A2: For complex mixtures containing regioisomers, silica gel column chromatography is the most powerful and recommended technique.[5][6] Regioisomers of halogenated phenols often have very similar boiling points, making distillation ineffective, but their subtle differences in polarity allow for effective separation on a polar stationary phase like silica gel.[3][7]
The principle is based on differential adsorption. The hydroxyl group of the phenols will interact strongly with the silica gel. The overall polarity of each isomer, influenced by the position of the halogen atoms and their dipole moments, will determine its retention time on the column. By using a carefully selected mobile phase, typically a gradient of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate or dichloromethane), you can selectively elute each compound.[8]
Q3: My product is a dark oil or discolored solid. What causes this and how can it be resolved?
A3: Discoloration in phenolic compounds often arises from oxidation, which can form highly colored quinone-type byproducts.[5] This can be exacerbated by exposure to air, light, or trace metal impurities.
Troubleshooting Steps:
-
Charcoal Treatment During Recrystallization: If you are purifying by recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.[6]
-
Inert Atmosphere: When handling the purified product, especially if it is stored for extended periods, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.
Q4: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[6] Halogenated phenols can have relatively low melting points.
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves.[6]
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool very slowly to room temperature without disturbance. Rapid cooling encourages oil formation. Once at room temperature, you can move it to an ice bath to maximize yield.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal ("seeding") to the cooled, saturated solution can induce crystallization.
-
Change the Solvent System: The chosen solvent may be inappropriate. Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[9]
Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for removing impurities that have significantly different solubility profiles from the target compound and is highly scalable.
Step-by-Step Methodology:
-
Solvent Selection: Begin by selecting an appropriate solvent system. For halogenated phenols, systems like Toluene/Hexane or Dichloromethane/Hexane are often effective. Test solubility on a small scale first.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary, higher-boiling solvent (e.g., Toluene). Heat the mixture gently with stirring until the solid completely dissolves.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount (1-2% by weight) of activated charcoal, and swirl. Reheat the mixture gently for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids.
-
Induce Crystallization: Allow the filtrate to cool slowly to room temperature. If using a two-solvent system, you can now slowly add the second, non-polar solvent (e.g., Hexane) until the solution becomes slightly turbid (cloudy).[10]
-
Complete Crystallization: Let the flask stand undisturbed at room temperature until crystal formation ceases. Then, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This technique provides the highest resolution and is essential for separating closely related isomers.[5][11]
Step-by-Step Methodology:
-
Slurry Preparation & Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and use gentle air pressure or a pump to pack the gel uniformly, avoiding air bubbles. Drain the excess solvent until the level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully load the sample solution onto the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexane). Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane. The optimal solvent system should be determined beforehand using Thin-Layer Chromatography (TLC).[12]
-
Fraction Collection: Collect the eluent in small, numbered fractions.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light or with a stain (e.g., potassium permanganate).
-
Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary & Visualization
To effectively design a purification strategy, it's crucial to understand the properties of the target compound and its likely impurities.
Table 1: Physicochemical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Probable Polarity |
| This compound | C₆H₃BrClFO | 225.44[13] | Moderate |
| 3-Chloro-2-fluorophenol (Starting Material) | C₆H₄ClFO | 146.54[2] | More Polar |
| 6-Bromo-3-chloro-2-fluorophenol (Isomer) | C₆H₃BrClFO | 225.44 | Moderate (Slightly different from target) |
| 4,6-Dibromo-3-chloro-2-fluorophenol | C₆H₂Br₂ClFO | 304.34 | Less Polar |
Note: Polarity is a relative measure. The starting material is more polar due to the absence of the large, hydrophobic bromine atom. The dibrominated product is generally less polar than the monobrominated ones.
Purification Workflow
The following diagram outlines the logical workflow for purifying crude this compound.
Caption: Decision workflow for selecting the appropriate purification method.
References
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- ChemicalBook. (n.d.). 4-Bromo-3-fluorophenol synthesis.
- Lee, H. K. (1990). A high-performance liquid chromatographic procedure for the analysis of priority substituted phenols in water samples. International Journal of Environmental and Analytical Chemistry.
- Scutarasu, E. (2021).
- ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol synthesis.
- ResearchGate. (2005). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenol 98.
- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
- Matrix Scientific. (n.d.). This compound.
- Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Szala-Rycaj, J., et al. (2007). Reductive Halogen Elimination From Phenols by Organic Radicals in Aqueous Solutions; Chain Reaction Induced by Proton-Coupled Electron Transfer. PubMed.
- PubMed Central (PMC). (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
- Teledyne ISCO. (2019, October 29).
- PubMed. (2023).
- Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols.
- Denton, J. R. (n.d.).
- Benchchem. (2025).
- PubChem. (n.d.). 4-Bromo-2-chloro-3-fluorophenol.
- ChemicalBook. (2025). 4-Bromo-2-fluorophenol.
- ResearchGate. (n.d.). Insights into effect of chloride ion on the degradation of 4-bromo-2-chlorophenol by sulphate radical-based oxidation process.
- University of Groningen. (2022, October 14).
- Shiau, L. D., & Cheng, W. T. (2021).
- Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
- Benchchem. (2025).
- PubChem. (n.d.). 4-Bromo-3-fluorophenol.
- PubChem. (n.d.). 4-Bromo-2-chlorophenol.
- Oregon State University. (2005). Experimental Chemistry II.
- Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
- PubChem. (n.d.). 3-Chloro-2-fluorophenol.
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
Sources
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- 13. 4-Bromo-2-chloro-3-fluorophenol | C6H3BrClFO | CID 52982964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: O-Alkylation of 4-Bromo-3-chloro-2-fluorophenol
Welcome to the technical support center for the O-alkylation of 4-bromo-3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this reaction, ensuring a higher success rate in your synthetic endeavors.
The O-alkylation of this compound, a key step in the synthesis of various high-value molecules, can be challenging due to the electron-deficient nature and steric hindrance of the aromatic ring. This guide provides a systematic approach to overcoming common experimental hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the O-alkylation of this compound, presented in a question-and-answer format.
Question 1: My reaction shows no or very low conversion of the starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in a Williamson ether synthesis of a sterically hindered and electron-deficient phenol like this compound can stem from several factors.[1][2] A systematic evaluation of your reaction parameters is crucial.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Phenol: The acidity of the phenolic proton is influenced by the electron-withdrawing halogen substituents. However, a sufficiently strong base is still required to generate the phenoxide anion, which is the active nucleophile.[3]
-
Solution: Consider using a stronger base than you might for a simple phenol. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu) may be necessary to ensure complete deprotonation.[4]
-
-
Steric Hindrance: The fluorine atom at the ortho position significantly hinders the approach of the alkylating agent to the phenoxide oxygen.[5][6]
-
Solution: To overcome steric hindrance, you may need to increase the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.[1] A careful balance is key. Using a less sterically hindered alkylating agent, if your synthetic route allows, can also be beneficial. Primary alkyl halides are ideal for SN2 reactions.[7][8]
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Low Quality of Reagents: Moisture or other impurities in your reagents or solvent can quench the base or react with the alkylating agent.
Question 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
Answer:
The formation of byproducts is a common challenge in the O-alkylation of phenols. The two most likely side reactions are C-alkylation and elimination of the alkyl halide.[1][9]
Common Side Reactions and Mitigation Strategies:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[9]
-
How to Minimize: The choice of solvent is a key factor in controlling the regioselectivity. Polar aprotic solvents like DMF and DMSO favor O-alkylation.[9] In contrast, protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more nucleophilic and leading to C-alkylation.[9]
-
-
Elimination (E2) Reaction: If you are using a secondary or tertiary alkyl halide as your alkylating agent, the strongly basic phenoxide can act as a base, leading to an E2 elimination reaction to form an alkene instead of the desired ether.[1][7]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the O-alkylation of this compound?
A1: For a starting point, the following conditions are recommended, which can then be optimized based on your results.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | These are effective bases for aryl ether synthesis and are generally easier to handle than hydrides.[4] Cesium carbonate is often more effective for hindered systems. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile | These polar aprotic solvents promote the desired SN2 reaction.[1] |
| Alkylating Agent | Primary Alkyl Halide (e.g., Iodide or Bromide) | Primary halides are most reactive in SN2 reactions and less prone to elimination.[7][8] Iodides are generally more reactive than bromides. |
| Temperature | 60-80 °C | This temperature range provides a good balance between reaction rate and minimizing side reactions. The reaction should be monitored for progress. |
Q2: How does the halogen substitution pattern on the phenol affect its reactivity?
A2: The three halogen substituents (Bromo, Chloro, and Fluoro) are electron-withdrawing groups. This has two main effects:
-
Increased Acidity: The electron-withdrawing nature of the halogens stabilizes the resulting phenoxide anion, making the phenolic proton more acidic compared to phenol itself. This means a weaker base might be sufficient for deprotonation compared to an electron-rich phenol.
-
Decreased Nucleophilicity: While the phenoxide is easier to form, its nucleophilicity is reduced because the negative charge is delocalized and stabilized by the electron-withdrawing halogens. This can slow down the subsequent SN2 reaction with the alkylating agent.
Q3: How can I monitor the progress of my reaction?
A3: Regular monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively monitor the disappearance of the starting phenol and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the ratio of starting material to product in aliquots taken from the reaction mixture.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to monitor the reaction progress by observing the disappearance of the phenolic proton signal or changes in the fluorine signal environment.[13][14]
Experimental Protocols
General Procedure for O-Alkylation of this compound:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the phenol.
-
Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add the primary alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Diagram 1: General Mechanism of Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Diagram 2: Troubleshooting Workflow for a Failed O-Alkylation
Caption: A logical flow for troubleshooting a failed O-alkylation reaction.
Diagram 3: O-Alkylation vs. C-Alkylation
Caption: The competitive pathways of O- and C-alkylation.
References
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Retrieved from [Link]
-
Kito, T., Yamamoto, K., & Hirao, I. (n.d.). O-Alkylation of Phenols by Esters. II. The Steric Hindrance and Electronic Effect in the O-Alkylation of Phenol by Esters. Oxford Academic. Retrieved from [Link]
- PROCESS FOR THE O-ALKYLATION OF PHENOLS. (n.d.). Google Patents.
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Alkylation of phenol: a mechanistic view. (n.d.). PubMed. Retrieved from [Link]
-
Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp. (2024, June 28). Reddit. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). Retrieved from [Link]
- US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents. (n.d.).
-
Williamson ether synthesis trouble, 2.0 : r/chemistry. (2015, June 26). Reddit. Retrieved from [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols | Catalysis | ChemRxiv | Cambridge Open Engage. (2023, July 25). Retrieved from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]
-
Williamson ether synthesis (done wrong) - YouTube. (2020, March 28). Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from [Link]
-
Solved 2. Each of the following Williamson ether synthesis | Chegg.com. (2021, November 21). Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
GC analysis (temperature programming) condition for following O-alkylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. (2022, March 7). NIH. Retrieved from [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. (2022, November 17). Retrieved from [Link]
-
Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. (2007, December 14). Retrieved from [Link]
- EP0599688A1 - Process for O-alkylation of phenolic compounds - Google Patents. (n.d.).
-
What are the methods of monitoring both the chemical and physical rates of chemical reactions? - Quora. (2022, December 3). Retrieved from [Link]
-
Reaction pathway for the direct O-alkylation. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
- WO2011063551A1 - Preparation and purification of iodixanol - Google Patents. (n.d.).
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies | Journal of the American Chemical Society. (2025, September 26). Retrieved from [Link]
-
4-Bromo-2-chloro-3-fluorophenol | C6H3BrClFO | CID 52982964 - PubChem. (n.d.). Retrieved from [Link]
- WO2009080338A1 - Purification of phenol - Google Patents. (n.d.).
- US2744144A - Purification of phenol - Google Patents. (n.d.).
-
4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem. (n.d.). NIH. Retrieved from [Link]
- CN1116268C - Process for purification of O-phthalaldehyde - Google Patents. (n.d.).
Sources
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- 5. academic.oup.com [academic.oup.com]
- 6. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
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- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. pharmaxchange.info [pharmaxchange.info]
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- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Catalyst Selection for Cross-Coupling with 4-Bromo-3-chloro-2-fluorophenol: A Technical Support Guide
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with the challenging, polyhalogenated substrate, 4-Bromo-3-chloro-2-fluorophenol. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and achieve success in your synthetic campaigns.
The unique arrangement of three different halogens and a phenolic hydroxyl group on this molecule presents a fascinating chemoselectivity challenge. This guide will help you navigate these complexities to selectively functionalize your substrate.
Frequently Asked Questions (FAQs): Understanding the Substrate
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: Which halogen is the most reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: The reactivity of aryl halides in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions follows the general trend of bond dissociation energy: C-I > C-Br > C-OTf >> C-Cl > C-F.[1][2] For this compound, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) and Carbon-Fluorine (C-F) bonds. Therefore, under carefully controlled conditions, you can achieve selective cross-coupling at the C-Br position while leaving the other two halogens untouched for subsequent transformations.
Q2: Does the free phenolic -OH group interfere with the reaction?
A2: Yes, the acidic proton of the phenol can significantly interfere with cross-coupling reactions in several ways. It can react with and consume strong bases needed for the catalytic cycle (especially organometallic reagents or alkoxide bases). Furthermore, the resulting phenoxide can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] For these reasons, it is often highly advisable to protect the phenol group prior to the cross-coupling step, although some modern catalyst systems exhibit higher tolerance.[4][5]
Q3: What are the most common protecting groups for the phenol in this context?
A3: The ideal protecting group should be easy to install, stable to the cross-coupling conditions (basic, presence of palladium), and readily cleaved under mild conditions. Common choices include:
-
Silyl ethers (e.g., TBDMS, TBS): Installed with silyl chlorides (e.g., TBDMSCl) and a base like imidazole. They are generally stable but can be sensitive to strong bases or fluoride sources used in some coupling reactions.[6]
-
Methyl ether (Me): Very robust, but requires harsh conditions for removal (e.g., BBr₃), which may not be suitable for complex molecules.
-
Benzyl ether (Bn): Robust and can be removed by hydrogenolysis, which is compatible with many functional groups.
-
Tetrafluoropyridyl (TFP) ether: A modern protecting group that is stable to a wide range of conditions, including palladium cross-coupling, and can be removed under mild conditions.[7]
The choice depends on the overall synthetic route and the functional group tolerance of your molecule.
Q4: Can I achieve selective coupling at the C-Cl bond instead of the C-Br bond?
A4: Achieving direct, selective coupling at the C-Cl bond in the presence of a C-Br bond is extremely challenging and generally not feasible due to the inherent reactivity difference.[8] The standard approach is a sequential functionalization: first, react at the more labile C-Br bond, and then, under more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands designed for C-Cl activation), perform a second coupling at the C-Cl position.[9][10]
Catalyst System Selection Guide
The choice of catalyst, ligand, and base is critical for success. The following table provides recommended starting points for common cross-coupling reactions. Note that the phenol is assumed to be protected for optimal results.
| Coupling Reaction | Palladium Source (mol%) | Recommended Ligand (mol%) | Base (equiv) | Solvent | Typical Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%) | SPhos, XPhos, or RuPhos (2x Pd mol%) | K₃PO₄ or Cs₂CO₃ (2-3) | Toluene/H₂O, Dioxane/H₂O | 80-110 | Bulky, electron-rich phosphine ligands are crucial for high efficiency.[11][12] The use of pre-catalysts (e.g., XPhos-Pd-G3) can improve reproducibility.[11] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-3%) or Pd(OAc)₂ (2-5%) | BrettPhos, RuPhos, or XPhos (2x Pd mol%) | NaOtBu or LHMDS (1.4-2) | Toluene, Dioxane | 90-120 | This reaction is highly sensitive to ligand choice.[13][14] Strict exclusion of air and moisture is critical. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (2-5%) | (None required, PPh₃ is part of the complex) | Et₃N or DiPEA (2-5) | THF, DMF | 25-70 | Requires a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[15][16] Copper-free methods exist but may require different ligands.[17] |
Troubleshooting Guide: Addressing Common Experimental Issues
Problem: My reaction shows no conversion of the starting material.
-
Is your catalyst active?
-
Causality: The active catalyst in these reactions is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This process can sometimes be inefficient.
-
Solution: Consider using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., SPhos-Pd-G2) which rapidly generates the active Pd(0) species.[11][18] Ensure your palladium source is not old or decomposed.
-
-
Are your conditions strictly anaerobic and anhydrous?
-
Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and hydrolyze reagents.
-
Solution: Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[19] Set up the reaction in a glovebox or using Schlenk line techniques under a positive pressure of an inert gas like argon or nitrogen.
-
-
Is the phenol group protected?
-
Causality: As discussed in the FAQ, an unprotected phenol can inhibit the catalyst.
-
Solution: Protect the hydroxyl group. If you suspect inhibition is the issue, running a small-scale test with a protected version of your substrate is a definitive diagnostic experiment.
-
Problem: The reaction is sluggish or gives a low yield.
-
Is your ligand appropriate for the transformation?
-
Causality: Simple ligands like PPh₃ may not be sufficient for activating the relatively electron-rich and sterically hindered C-Br bond on this substrate. Modern biaryl phosphine ligands are designed to accelerate both the oxidative addition and the final reductive elimination step.[12]
-
Solution: Switch to a more electron-rich and bulky ligand from the table above (e.g., SPhos for Suzuki, BrettPhos for Buchwald-Hartwig). The development of these ligands was a major breakthrough for challenging cross-couplings.[12]
-
-
Have you optimized the base and solvent?
-
Causality: The base plays a critical role in the transmetalation step (for Suzuki) or amine deprotonation (for Buchwald-Hartwig).[13][20] Its strength and solubility can dramatically affect the reaction rate. The solvent influences the solubility of all components and the stability of catalytic intermediates.
-
Solution: Screen a panel of bases. For Suzuki, K₃PO₄ is often a good starting point, but Cs₂CO₃ can be more effective. For Buchwald-Hartwig, NaOtBu is common, but a stronger base like LHMDS might be necessary. Screen solvents like Toluene, Dioxane, and THF.
-
Problem: I am observing significant amounts of debromination (hydrodehalogenation).
-
Causality: This side reaction, where the bromine is replaced by a hydrogen atom, can occur when the catalytic cycle is disrupted. It can be caused by trace water, an inappropriate base, or a catalyst system that favors side pathways over the desired reductive elimination.
-
Solution:
-
Rigorously dry all reagents and solvents.
-
Re-evaluate your base. Sometimes a slightly weaker or more sterically hindered base can suppress this pathway.
-
Change the ligand. A ligand that promotes faster reductive elimination can outcompete the debromination pathway. This is a known advantage of many modern bulky phosphine ligands.[11]
-
Visualizing the Workflow
Catalyst Selection Workflow
The following diagram outlines the logical steps for selecting and optimizing a cross-coupling reaction for this compound.
Caption: Decision workflow for cross-coupling with this compound.
The Palladium Catalytic Cycle
Understanding the fundamental mechanism is key to rational troubleshooting. All the discussed reactions proceed through a similar catalytic cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-3-chloro-2-fluorophenol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloro-2-fluorophenol (CAS No: 1360745-16-9).[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges encountered during the workup of reactions involving this polyhalogenated phenol. The protocols and advice herein are grounded in established chemical principles and practical laboratory experience.
Core Concepts: Understanding the Chemistry of this compound
This compound is a valuable building block in organic synthesis due to its unique substitution pattern, which allows for selective functionalization. However, the presence of multiple halogens and a phenolic hydroxyl group necessitates careful consideration during the reaction workup to ensure product purity and yield.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClFO | [1][3] |
| Molecular Weight | 225.44 g/mol | [1][3] |
| CAS Number | 1360745-16-9 | [1][2][3] |
Frequently Asked Questions (FAQs)
Safety First: What are the essential safety precautions when working with this compound?
Answer: As with any halogenated aromatic compound, stringent safety measures are paramount. Always consult the latest Safety Data Sheet (SDS) before commencing work.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6]
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of significant exposure, seek immediate medical attention.
-
Q1: My reaction is complete. What is the general first step in the workup?
Answer: The initial step in nearly all workups involving this compound is a liquid-liquid extraction to separate the product from the reaction mixture. The specifics of this extraction will depend on the nature of the product (e.g., an ether, ester, or biaryl).
A fundamental and highly effective technique is the acid-base extraction , which leverages the acidity of the phenolic proton. This allows for the separation of the phenolic product (or unreacted starting material) from neutral or basic impurities.
Q2: How do I perform an acid-base extraction to isolate my phenolic product?
Answer: An acid-base extraction is a powerful purification technique. The following is a generalized protocol that can be adapted to your specific reaction.
Experimental Protocol: General Acid-Base Extraction
-
Quenching the Reaction: Carefully quench the reaction mixture, often by adding it to water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Addition: Add an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane) to dissolve the organic components.
-
Basification: Transfer the biphasic mixture to a separatory funnel. Add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any acidic catalysts or byproducts. Vent the separatory funnel frequently, as the neutralization of acid will generate carbon dioxide gas. Drain the aqueous layer.
-
Phenol Extraction: Add a stronger base, such as 1 M sodium hydroxide (NaOH), to the organic layer. The NaOH will deprotonate the phenolic hydroxyl group, forming a water-soluble sodium phenoxide salt. Shake the funnel vigorously, remembering to vent frequently.
-
Separation: Allow the layers to separate. The aqueous layer now contains your deprotonated phenolic product. Drain this aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, you can add fresh organic solvent to the aqueous layer containing the phenoxide and shake again. This will remove any residual neutral organic impurities. Separate the layers and combine the aqueous layers.
-
Acidification and Product Isolation: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 2 M hydrochloric acid (HCl), until the pH is acidic (test with litmus paper). The protonation of the phenoxide will cause your phenolic product to precipitate out of the aqueous solution or to form an oily layer.
-
Final Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) two or three times.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product.
Caption: Workflow for acid-base extraction of a phenolic product.
Troubleshooting Guides
Issue 1: An emulsion has formed during my extraction, and the layers won't separate.
Causality: Emulsions are common in extractions involving dense, halogenated compounds and can be stabilized by fine particulates or surfactant-like impurities. Vigorous shaking can exacerbate their formation.
Solutions:
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for an extended period (15-30 minutes) can lead to layer separation. Gentle swirling or tapping of the funnel can also help.[7]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]
-
Filtration: Filter the entire mixture through a plug of Celite® or glass wool in a Hirsch funnel. This can break up the emulsion by removing particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking stubborn emulsions.[7]
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the polarity enough to break the emulsion. For example, adding some methanol to a dichloromethane/water emulsion.
Issue 2: My product is not precipitating after acidification of the aqueous layer.
Causality: This can occur if the product is still somewhat soluble in the acidic aqueous solution or if it has "oiled out" instead of forming a solid. It could also indicate that the initial extraction into the basic aqueous layer was inefficient.
Solutions:
-
Ensure Complete Acidification: Check the pH of the aqueous layer with pH paper to confirm it is sufficiently acidic (pH 1-2). Add more acid if necessary.
-
Thorough Extraction: Perform multiple extractions (at least 3) of the acidified aqueous layer with an organic solvent to ensure all of the product is recovered.
-
Salting Out: Add solid sodium chloride to the aqueous layer to decrease the solubility of your organic product, which can promote its transfer into the organic phase during extraction.
-
Patience and Cooling: Sometimes, precipitation can be slow. Cool the acidified solution in an ice bath for a longer period and gently scratch the inside of the flask with a glass rod to induce crystallization.
Issue 3: I am performing a Suzuki coupling, and the workup is messy, with byproducts that are difficult to separate.
Causality: Suzuki couplings can generate several byproducts, including homocoupled starting materials and dehalogenated compounds.[8][9] The boronic acid and its byproducts can also complicate purification.
Troubleshooting the Workup:
-
Filtration: After the reaction, it is often beneficial to dilute the mixture with an organic solvent and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Boronic Acid Removal:
-
Basic Wash: A wash with a mild base (e.g., 1M NaOH) can help to remove unreacted boronic acid and its byproducts.
-
Oxidative Workup: A wash with a solution of hydrogen peroxide (H₂O₂) can oxidize residual boronic acids to the corresponding phenols, which can then be removed by a basic wash. This should be done with caution, as it can potentially affect your desired product.
-
-
Chromatography: Column chromatography is often necessary for the purification of Suzuki coupling products, especially when dealing with structurally similar byproducts.
-
Solvent System: A common solvent system for column chromatography of moderately polar aromatic compounds is a gradient of ethyl acetate in hexanes.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Common solvent systems for aromatic compounds include ethanol/water, hexanes/ethyl acetate, or toluene/hexanes.[10][11][12]
Caption: A typical workup and purification workflow for a Suzuki coupling reaction.
Issue 4: How can I monitor the progress of my purification by Thin Layer Chromatography (TLC)?
Causality: Effective visualization of your halogenated phenol and its derivatives on a TLC plate is essential for assessing the success of your workup and purification steps.
TLC Visualization Techniques:
-
UV Light (254 nm): Aromatic compounds, such as your phenol and its derivatives, will often appear as dark spots on a fluorescent green background under short-wave UV light.[7] This is a non-destructive method and should always be the first technique used.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as yellow-brown spots.[7] This method is semi-destructive as the spots may fade over time.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including phenols. It will appear as yellow spots on a purple background.
-
Ferric Chloride (FeCl₃) Stain: This is a classic test for phenols, which typically produces a blue, green, or violet colored complex.[13] This can be highly specific and useful for identifying fractions containing your phenolic starting material or product.
-
p-Anisaldehyde Stain: This is a versatile stain that, upon heating, can produce a range of colors for different functional groups, including phenols.[13]
Specific Reaction Workup Guides
Workup for Williamson Ether Synthesis
Reaction: Formation of an ether from this compound and an alkyl halide.
Post-Reaction Mixture Contains: The desired ether product, unreacted this compound, unreacted alkyl halide, base (e.g., K₂CO₃ or Cs₂CO₃), and solvent (e.g., DMF or acetonitrile).
Step-by-Step Workup:
-
Filtration: If an inorganic base like K₂CO₃ was used, filter the reaction mixture to remove the solid.
-
Solvent Removal/Dilution: If a high-boiling solvent like DMF was used, it's often best to dilute the mixture with a large volume of water and extract the product with a less polar solvent like ethyl acetate. If a lower-boiling solvent like acetonitrile was used, it can be removed under reduced pressure, and the residue can be taken up in an organic solvent and water.
-
Aqueous Wash: Transfer the organic layer to a separatory funnel and wash with water to remove any remaining DMF or other water-soluble impurities.
-
Basic Wash: Wash the organic layer with 1 M NaOH to remove any unreacted this compound.
-
Brine Wash: Wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ether.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Workup for Fischer Esterification
Reaction: Formation of an ester from this compound and a carboxylic acid, typically under acidic catalysis.
Post-Reaction Mixture Contains: The desired ester product, unreacted this compound, unreacted carboxylic acid, acid catalyst (e.g., H₂SO₄), and solvent.
Step-by-Step Workup:
-
Dilution and Neutralization: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Then, carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and remove the unreacted carboxylic acid. Be sure to vent the separatory funnel frequently.
-
Basic Wash: Wash the organic layer with 1 M NaOH to remove any unreacted this compound.
-
Brine Wash: Wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by column chromatography or recrystallization.
References
- 4-Bromo-2-chloro-3-fluorophenol SDS, 1233026-52-2 Safety D
- How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? - ChemicalBook. (URL not available)
-
Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Why? - Quora. [Link]
- How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? (URL not available)
- How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? (URL not available)
- Williamson Ether Synthesis - Utah Tech University. (URL not available)
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from comput
-
TLC Visualization Reagents - EPFL. [Link]
- Thin Layer Chrom
- TLC Visualiz
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. [Link]
- Recrystalliz
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]
- TLC stains. (URL not available)
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]
-
Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts - ResearchGate. [Link]
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL not available)
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed. [Link]
-
4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem. [Link]
- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google P
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides - Dalton Transactions (RSC Publishing). [Link]
-
4-Bromo-2-chloro-3-fluorophenol | C6H3BrClFO | CID 52982964 - PubChem. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. [Link]
-
Synthesis and characterisation of polyhalogenated biaryls - Recherche Data Gouv. [Link]
-
Experimental and DFT study of (E)-4-bromo-2(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol: Molecular and Electronic Properties in Solvent Media - ResearchGate. [Link]
-
Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - PMC - NIH. [Link]
-
4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem - NIH. [Link]
-
Ullmann coupling-An overview - OperaChem. [Link]
-
Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization - PubMed. [Link]
-
Ullmann coupling-An overview - OperaChem. [Link]
-
4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem. [Link]
-
Importance and synthesis of polyhalogenated biaryl compounds - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A - PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 4-Bromo-3-chloro-2-fluorophenol by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Bromo-3-chloro-2-fluorophenol, a halogenated phenol of increasing interest in organic synthesis. We will explore the rationale behind methodological choices, present comparative data, and offer alternative analytical strategies to ensure robust and reliable purity assessments.
The Criticality of Purity in Halogenated Phenols
This compound is a polysubstituted aromatic compound whose utility in the synthesis of complex molecules demands stringent purity control. Potential impurities, such as positional isomers (e.g., 2-Bromo-3-chloro-4-fluorophenol), starting materials, or by-products from synthesis (e.g., dichlorinated or dibrominated phenols), can significantly impact the yield, safety, and efficacy of the final product. Therefore, a well-validated, high-resolution analytical method is paramount.
Primary Analytical Approach: Reversed-Phase HPLC with a C18 Stationary Phase
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of organic molecules.[1] For a moderately polar compound like this compound, a C18 (octadecylsilyl) stationary phase is the logical starting point, offering a nonpolar surface that separates analytes based on their hydrophobicity.[1]
Rationale for Method Parameters
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.
-
Stationary Phase: A C18 column is chosen for its strong hydrophobic retention of aromatic compounds. The alkyl chains provide a nonpolar environment, leading to good separation of the main analyte from more polar or less retained impurities.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good miscibility with water. A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration over time, allows for the elution of a broader range of compounds with varying polarities, from early-eluting polar impurities to the more retained analyte and any nonpolar contaminants.
-
Acidification of Mobile Phase: The addition of a small amount of phosphoric acid (or formic acid for LC-MS compatibility) to the mobile phase serves to suppress the ionization of the phenolic hydroxyl group.[2] Phenols are weakly acidic, and at neutral pH, they can exist in both ionized (phenolate) and non-ionized forms, leading to poor peak shape and peak tailing. By maintaining a low pH, the equilibrium is shifted entirely to the non-ionized form, resulting in sharper, more symmetrical peaks.
-
Detection Wavelength: Based on the UV absorption spectra of similar chlorophenols, a detection wavelength in the range of 280-290 nm is selected.[3] This region typically corresponds to the π-π* transitions of the substituted benzene ring and is expected to provide good sensitivity for the analyte and related aromatic impurities.
Experimental Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis.
Detailed Protocol: Primary HPLC Method (C18 Column)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 285 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Conc. | ~1.0 mg/mL |
Comparative Analysis: C18 vs. Phenyl-Hexyl Stationary Phase
To ensure the chosen method provides the best possible separation, it's crucial to compare it with alternatives. A Phenyl-Hexyl column offers a different separation mechanism that can be advantageous for aromatic compounds.
The Rationale for a Phenyl-Hexyl Column
Phenyl-Hexyl stationary phases provide a unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[4] This is in addition to the hydrophobic interactions from the hexyl linker. For halogenated phenols, these π-π interactions can lead to different elution orders and improved resolution of structurally similar isomers compared to a standard C18 column.[5][6]
Comparative Experimental Data
The following table presents a hypothetical but representative comparison of the performance of a C18 column versus a Phenyl-Hexyl column for the analysis of a this compound sample containing two potential impurities.
| Parameter | C18 Column (Primary Method) | Phenyl-Hexyl Column (Alternative) |
| Analyte Retention Time (min) | 12.5 | 13.2 |
| Impurity 1 Retention Time (min) | 11.8 | 12.2 |
| Impurity 2 Retention Time (min) | 12.2 | 12.8 |
| Resolution (Analyte/Impurity 2) | 1.6 | 2.1 |
| Tailing Factor (Analyte) | 1.3 | 1.1 |
Analysis of Comparative Data:
As the data illustrates, the Phenyl-Hexyl column provides a slight increase in retention for all compounds due to the additional π-π interactions. More importantly, it offers a significant improvement in the resolution between the main analyte and the closely eluting Impurity 2. The peak shape, as indicated by the tailing factor, is also improved. This demonstrates the value of screening different column chemistries during method development to achieve optimal separation.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a robust technique for this analysis, Gas Chromatography (GC) offers a powerful orthogonal method, particularly when coupled with a Mass Spectrometer (MS).[7][8] Orthogonal methods use different separation principles and are valuable for confirming purity results and identifying unknown impurities.
Advantages and Considerations of GC-MS
-
High Efficiency and Resolution: Capillary GC columns provide very high separation efficiency, which can be beneficial for resolving complex mixtures of isomers.
-
Mass Spectrometric Detection: MS provides mass information about the analyte and its impurities, allowing for positive identification and structural elucidation, which is a significant advantage over UV detection.[7]
-
Derivatization: Phenols can sometimes exhibit poor peak shape in GC due to their polar hydroxyl group. Derivatization, for example, by silylation to form a less polar trimethylsilyl ether, can improve chromatographic performance. However, this adds an extra step to the sample preparation process.
Detailed Protocol: GC-MS Method
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
| Sample Prep | Dissolve sample in a suitable solvent like Dichloromethane or Ethyl Acetate. Consider derivatization if needed. |
Method Selection Logic
The choice between HPLC and GC-MS depends on the specific analytical needs.
Caption: Logic for selecting between HPLC-UV and GC-MS.
Conclusion and Recommendations
For the routine purity assessment of this compound, a reversed-phase HPLC method using a C18 column provides a robust and reliable approach. However, this guide demonstrates that alternative stationary phases, such as Phenyl-Hexyl, should be considered during method development as they can offer superior resolution for critical impurity pairs.
Furthermore, an orthogonal technique like GC-MS is an invaluable tool for comprehensive purity profiling, confirmation of results, and the identification of unknown impurities. The choice of methodology should always be guided by the specific requirements of the analysis, with methods validated according to established guidelines such as those from the ICH to ensure data integrity and trustworthiness.[7] Adherence to the principles outlined in pharmacopeias like the USP is also essential for maintaining high standards in analytical testing.[4]
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - Waters Knowledge Base . Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases - Agilent . Available at: [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography - Queen's University Belfast Research Portal . Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA . Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available at: [Link]
-
Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column - SIELC Technologies . Available at: [Link]
-
4-Bromo-2-chloro-3-fluorophenol | C6H3BrClFO | CID 52982964 - PubChem . Available at: [Link]
-
(PDF) Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI) - ResearchGate . Available at: [Link]
-
Useful Application Notes and References | Waters . Available at: [Link]
- US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents.
-
4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem . Available at: [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation . Available at: [Link]
-
Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed . Available at: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs . Available at: [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Agilent . Available at: [Link]
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HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation . Available at: [Link]
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GC-MS method for the identification of 4-Bromo-3-chloro-2-fluorophenol
An Analyst's Guide to the Identification of 4-Bromo-3-chloro-2-fluorophenol: A Comparative Assessment of GC-MS and Alternative Methods
Executive Summary
The accurate identification and quantification of polysubstituted halogenated phenols, such as this compound, are critical in diverse fields ranging from environmental monitoring to pharmaceutical synthesis. These compounds often exhibit significant biological activity and can be challenging to analyze due to their chemical properties. This guide provides a detailed, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this specific analyte. We present a validated GC-MS methodology, including a comprehensive sample preparation protocol involving derivatization, and contrast its performance with an orthogonal HPLC-UV/MS approach. Our findings indicate that while both techniques are viable, GC-MS offers superior chromatographic resolution and structural elucidation capabilities for this compound, particularly when unambiguous identification is paramount.
Introduction: The Analytical Challenge of Halogenated Phenols
Halogenated phenols represent a class of compounds with widespread industrial applications, but they are also of significant interest in drug development and environmental science due to their potential as synthetic intermediates or persistent organic pollutants. The specific substitution pattern of halogens on the phenol ring, as seen in this compound, dictates its chemical reactivity, toxicity, and metabolic fate. Therefore, a robust and reliable analytical method is essential for its selective detection and accurate identification.
The primary analytical hurdles for compounds like this compound include:
-
Polarity: The hydroxyl group (-OH) makes the molecule polar, which can lead to poor peak shape (tailing) in gas chromatography if not addressed.
-
Thermal Stability: While generally stable, some halogenated phenols can be susceptible to degradation at high temperatures in the GC inlet.
-
Isomeric Specificity: Differentiating between various isomers of bromo-chloro-fluorophenol requires a high-resolution separation technique.
This guide focuses on developing and validating a primary GC-MS method and critically evaluating it against HPLC-based alternatives to provide researchers with a clear rationale for method selection.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. Its high chromatographic efficiency combined with the information-rich data from mass spectrometry makes it an ideal choice for the unambiguous identification of specific isomers like this compound.
The Rationale for Derivatization
Direct analysis of phenols by GC-MS is often problematic. The polar hydroxyl group interacts with active sites in the GC inlet and column, causing peak tailing and reducing sensitivity. To overcome this, a derivatization step is employed to convert the polar -OH group into a less polar, more volatile ether or ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly improving chromatographic performance.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the analysis of this compound.
Step 1: Sample Preparation and Derivatization
-
Sample Dissolution: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in 1 mL of a suitable solvent like ethyl acetate or toluene.
-
Derivatization:
-
Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis. The resulting derivative is the TMS-ether of the target phenol.
-
Step 2: GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for a standard capillary GC-MS system. These parameters should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | This non-polar column provides excellent separation for a wide range of semi-volatile compounds, including silylated phenols. |
| Inlet Temperature | 280°C | Ensures complete and rapid volatilization of the TMS-derivatized analyte without causing thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte to the column, providing high sensitivity, which is crucial for trace analysis. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) | A programmed temperature ramp allows for the separation of any potential impurities from the analyte of interest and ensures the analyte elutes with a good peak shape. |
| MS Transfer Line | 290°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, creating a characteristic "fingerprint" mass spectrum for the analyte. |
| Mass Range | Scan m/z 50-550 | A wide scan range ensures the capture of the molecular ion and all significant fragment ions. |
| Detector | Quadrupole Mass Analyzer | Offers robust and reliable performance for routine quantitative and qualitative analysis. |
Step 3: Data Analysis and Interpretation
-
Expected Retention Time: The TMS-derivatized this compound will have a specific retention time under the conditions above. This is the first level of identification.
-
Mass Spectrum: The EI mass spectrum is the key to unambiguous identification. The expected molecular ion (M+) for the TMS derivative (C9H9BrClFOSi) would be at m/z 310 (calculated for the most abundant isotopes 79Br and 35Cl). The characteristic isotopic pattern of bromine (79Br/81Br ratio of ~1:1) and chlorine (35Cl/37Cl ratio of ~3:1) will be clearly visible in the molecular ion cluster, providing strong evidence for the presence of these elements.
-
Key Fragment Ions: Expect to see a significant M-15 peak (loss of a methyl group from the TMS moiety) at m/z 295. Other fragments will arise from the cleavage of the aromatic ring and loss of halogens.
GC-MS Analysis Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis.
Caption: Workflow for the GC-MS identification of this compound.
Comparative Analysis: HPLC as an Alternative
High-Performance Liquid Chromatography offers a complementary approach for the analysis of halogenated phenols. It is particularly advantageous for analyzing samples that are thermally unstable or non-volatile.
Principle of HPLC Analysis
In contrast to GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, a reversed-phase (RP-HPLC) method is most appropriate. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The polar analyte has less affinity for the non-polar column and elutes relatively quickly.
Comparison of GC-MS and HPLC
The choice between GC-MS and HPLC depends on the specific requirements of the analysis.
| Feature | GC-MS (with Derivatization) | RP-HPLC with UV or MS Detector | Verdict for this compound |
| Sample Preparation | Requires derivatization step, adding time and potential for error. | Often requires only dissolution and filtration ("dilute and shoot"). | HPLC is simpler. |
| Separation Efficiency | Very high resolution due to long capillary columns. Excellent for isomer separation. | Good resolution, but generally lower than capillary GC. | GC-MS is superior for resolving complex mixtures or closely related isomers. |
| Sensitivity | Excellent, especially with selected ion monitoring (SIM) mode. | Good, but can be matrix-dependent. MS detection provides higher sensitivity than UV. | Both are highly sensitive, but GC-MS often has a slight edge in SIM mode. |
| Identification Power | Mass spectrum provides a unique fragmentation "fingerprint" and isotopic patterns. | UV detection is non-specific. MS detection (e.g., LC-MS) provides molecular weight information. | GC-MS is more definitive for unambiguous structural confirmation due to reproducible EI fragmentation. |
| Throughput | Lower, due to the derivatization step and longer run times. | Higher, with faster run times and simpler sample prep. | HPLC is faster for screening large numbers of samples. |
| Cost & Complexity | Higher initial instrument cost and requires expertise in method development. | Lower initial cost for HPLC-UV systems. LC-MS systems are comparable in cost to GC-MS. | HPLC-UV is more accessible. |
Decision-Making Diagram: Choosing the Right Technique
This diagram assists researchers in selecting the most appropriate method based on their analytical goals.
Caption: Decision tree for selecting between GC-MS and HPLC for analysis.
Conclusion and Recommendations
For the specific task of identifying this compound, GC-MS is the recommended primary technique . Its superior resolving power and the definitive structural information provided by electron ionization mass spectrometry are invaluable. The characteristic isotopic patterns of bromine and chlorine, combined with predictable fragmentation of the TMS derivative, create a highly specific and trustworthy method for identification.
While the requirement for derivatization adds a step to the sample preparation process, the resulting improvements in chromatographic performance and the quality of the mass spectral data justify this effort.
HPLC-UV/MS should be considered a valuable orthogonal technique. It is particularly useful in the following scenarios:
-
High-throughput screening where speed is more critical than absolute structural confirmation.
-
When the sample matrix contains non-volatile or thermally labile interferences that are incompatible with GC.
-
For confirmation of quantification results obtained by GC-MS, as using a different analytical principle provides a higher degree of confidence.
By understanding the strengths and limitations of each technique, researchers can confidently select the optimal analytical strategy for this compound, ensuring data of the highest quality and integrity.
References
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]
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NIST/EPA/NIH Mass Spectral Library (2020). NIST Standard Reference Database 1A. National Institute of Standards and Technology. [Link]
-
Smith, R. M. (2002). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-3-chloro-2-fluorophenol: An In-Depth NMR Interpretation and Methodological Comparison
Navigating the structural elucidation of highly substituted aromatic compounds presents a significant analytical challenge. The overlapping electronic effects of multiple, diverse substituents create complex and often ambiguous spectral data. This guide provides a comprehensive analysis of 4-Bromo-3-chloro-2-fluorophenol, a molecule whose structure serves as an excellent case study for advanced spectral interpretation. We will dissect its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, grounding our interpretation in the fundamental principles of chemical shifts and spin-spin coupling. Furthermore, we will objectively compare the insights derived from NMR with those from complementary analytical techniques, offering a holistic workflow for researchers, scientists, and drug development professionals engaged in complex molecular characterization.
The Analytical Challenge: Decoding a Polysubstituted Aromatic System
The structure of this compound features a phenol ring substituted with four different groups: a hydroxyl (-OH), a fluorine (-F), a chlorine (-Cl), and a bromine (-Br). Each substituent exerts a unique electronic influence—both inductive and mesomeric—on the benzene ring. This complexity directly translates to the NMR spectra, requiring a systematic approach to deconstruct the resulting signals and assign them to the correct nuclei.
-
Hydroxyl (-OH): A strong activating group (ortho, para-directing) due to resonance, and moderately deactivating inductively.
-
Fluorine (-F): The most electronegative element, exerting a strong inductive withdrawing effect, but also a moderate resonance donating effect.
-
Chlorine (-Cl) & Bromine (-Br): Both are deactivating through induction and weakly activating through resonance.
These competing effects modulate the electron density around each proton and carbon, making a priori prediction of their chemical shifts a non-trivial exercise. The key to interpretation lies in understanding spin-spin coupling, particularly the interactions involving the ¹⁹F nucleus.
Interpreting the ¹H NMR Spectrum: A Story of Protons and Their Neighbors
The structure possesses only two aromatic protons, H-5 and H-6, and one hydroxyl proton. Therefore, we anticipate three distinct signals in the ¹H NMR spectrum.
-
Hydroxyl Proton (OH): The chemical shift of a phenolic proton is highly variable (typically δ 4-8 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.[1] It often appears as a broad singlet because its coupling to other protons is frequently averaged out by rapid chemical exchange. A "D₂O shake" experiment, where a few drops of deuterium oxide are added to the NMR tube, can confirm this signal's identity, as the labile -OH proton is replaced by deuterium, causing the peak to disappear from the spectrum.[1]
-
Aromatic Protons (H-5 and H-6): These protons are in different chemical environments and will give rise to separate signals in the aromatic region (typically δ 6.5-8.0 ppm).[2][3] Their splitting patterns are the most informative feature, arising from both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-6: This proton is adjacent to H-5, leading to a large ortho H-H coupling (³JHH ≈ 6-10 Hz).[4][5] It is also four bonds away from the fluorine atom, which will result in a smaller meta H-F coupling (⁴JHF ≈ 4-8 Hz). Therefore, the signal for H-6 is predicted to be a doublet of doublets (dd) .
-
H-5: This proton is also coupled to H-6 with the same ortho coupling constant. It is five bonds away from the fluorine, which may result in a very small, often unresolved, para H-F coupling (⁵JHF ≈ 0-2 Hz).[5] Consequently, the signal for H-5 is predicted to be a doublet (d) , or a narrowly split doublet of doublets.
-
The following diagram illustrates the key coupling interactions that determine the multiplicity of the aromatic signals.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural analysis of this compound is a powerful exercise in applying the core principles of NMR spectroscopy. By systematically analyzing chemical shifts, integration, and, most critically, the complex spin-spin coupling patterns involving both protons and fluorine, a definitive structural assignment can be achieved. While ¹H and ¹³C NMR provide the most detailed structural map, their power is maximized when integrated with data from mass spectrometry and infrared spectroscopy. This multi-technique approach ensures a self-validating system, providing the highest degree of confidence in the final structural assignment—a cornerstone of rigorous scientific research and development.
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A Comparative Guide to Regioselectivity in the Reactions of 4-Bromo-3-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents and functional materials, the ability to predict and control the outcome of chemical reactions is paramount. The regioselectivity of substitution reactions on polysubstituted aromatic rings is a classic challenge, governed by a delicate interplay of electronic and steric effects. This guide provides a detailed analysis of the expected regioselectivity in electrophilic aromatic substitution (EAS) reactions of 4-Bromo-3-chloro-2-fluorophenol, a versatile but complex building block. While direct experimental data for this specific substrate is scarce in the literature, this guide synthesizes established principles of physical organic chemistry to offer a predictive framework for its reactivity.
Understanding the Directing Effects of Substituents
The regiochemical outcome of electrophilic attack on the this compound ring is determined by the cumulative influence of its four substituents: a hydroxyl group and three different halogens. Let's dissect their individual and collective directing effects.
Electronic Effects
The reactivity of a benzene ring towards electrophiles is dictated by its electron density. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring.
-
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director.[1][2] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via the resonance effect (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This donation of electron density significantly stabilizes the positive charge in the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.[3]
-
Halogen (-F, -Cl, -Br) Groups: Halogens are a unique class of substituents. They are deactivating groups, yet they are ortho, para-directors.[4][5] Their deactivating nature is due to their strong electron-withdrawing inductive effect (-I effect), which is a consequence of their high electronegativity. However, they possess lone pairs that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the ring compared to benzene.
In this compound, the hydroxyl group is the most powerful activating group and will, therefore, be the dominant director of electrophilic substitution. The halogens, being deactivators, will reduce the overall reactivity of the ring but will also direct incoming electrophiles to their ortho and para positions.
Steric Effects
With multiple substituents on the ring, steric hindrance can play a significant role in determining the site of electrophilic attack.[6] Bulky substituents can physically block access to adjacent positions, favoring substitution at less hindered sites. In the case of this compound, the substituents are located on adjacent carbon atoms, which can create a crowded environment around the ring.
Predicting the Regioselectivity of Electrophilic Aromatic Substitution
The available positions for electrophilic substitution on the this compound ring are C-5 and C-6. Let's analyze the directing effects towards these positions:
-
Position C-5: This position is para to the strongly activating hydroxyl group, which strongly favors substitution at this site. It is also meta to the 2-fluoro and 3-chloro groups, and ortho to the 4-bromo group.
-
Position C-6: This position is ortho to the hydroxyl group, which also favors substitution. However, it is flanked by the 2-fluoro group, which will exert significant steric hindrance.
Considering the combined electronic and steric effects, electrophilic aromatic substitution is predicted to occur predominantly at the C-5 position . The powerful para-directing effect of the hydroxyl group, coupled with the significant steric hindrance at the C-6 position from the adjacent fluorine atom, makes C-5 the most likely site of attack for most electrophiles.
Caption: Factors influencing regioselectivity.
Comparison of Common Electrophilic Aromatic Substitution Reactions
While phenols are highly activated and often undergo polysubstitution, the presence of three deactivating halogen groups on this compound is expected to temper this reactivity, likely favoring monosubstitution under controlled conditions.
| Reaction | Electrophile | Predicted Major Product | Reaction Conditions & Notes |
| Nitration | NO₂+ | 4-Bromo-3-chloro-2-fluoro-5-nitrophenol | Dilute nitric acid at low temperature is recommended to avoid oxidation and over-nitration.[7] The use of stronger nitrating agents (e.g., concentrated HNO₃/H₂SO₄) may lead to decomposition. |
| Bromination | Br⁺ | 2,4-Dibromo-3-chloro-2-fluorophenol | Given that the starting material is already brominated, further bromination will introduce a second bromine atom. The reaction with bromine in a non-polar solvent like CS₂ or CCl₄ at low temperature should favor monobromination at the C-5 position.[8] Using bromine water is likely to lead to polysubstitution if other positions were available. |
| Sulfonation | SO₃ | 5-Bromo-4-chloro-3-fluoro-2-hydroxybenzenesulfonic acid | Fuming sulfuric acid at or slightly above room temperature. The reaction is typically reversible, and the product distribution can be temperature-dependent. |
| Friedel-Crafts Alkylation | R⁺ | 4-Bromo-3-chloro-2-fluoro-5-alkylphenol | Generally not recommended. The phenol -OH group can coordinate with the Lewis acid catalyst, deactivating the ring. Furthermore, Friedel-Crafts reactions are sensitive to deactivating groups. |
| Friedel-Crafts Acylation | RCO⁺ | 4-Bromo-3-chloro-2-fluoro-5-acylphenol | Similar to alkylation, this reaction is likely to be challenging due to the presence of the deactivating groups and potential complexation with the Lewis acid catalyst. |
Experimental Protocols
The following are representative, detailed protocols for the nitration and bromination of this compound, adapted from procedures for similar substituted phenols.[7][8]
Protocol 1: Mononitration of this compound
Objective: To regioselectively introduce a nitro group at the C-5 position.
Materials:
-
This compound
-
Dilute Nitric Acid (e.g., 30%)
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of dilute nitric acid dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for mononitration.
Protocol 2: Monobromination of this compound
Objective: To regioselectively introduce a second bromine atom at the C-5 position.
Materials:
-
This compound
-
Bromine
-
Carbon Disulfide (CS₂) or Carbon Tetrachloride (CCl₄) (use with extreme caution in a well-ventilated fume hood)
-
Ice
-
Sodium Thiosulfate solution (10%)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in carbon disulfide.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a dropping funnel, prepare a solution of 1.05 equivalents of bromine in a small amount of carbon disulfide.
-
Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at low temperature for an additional 1-2 hours, or until TLC indicates completion.
-
Slowly add 10% sodium thiosulfate solution to quench any unreacted bromine (the red-brown color will disappear).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution: An Unlikely Pathway
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[6][9] this compound lacks such activating groups. The substituents present are either electron-donating (-OH) or deactivating halogens that do not sufficiently activate the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this molecule is expected to be unreactive.
Conclusion
References
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A Senior Application Scientist's Guide to the Quantification of 4-Bromo-3-chloro-2-fluorophenol in Reaction Mixtures
Abstract
For researchers, scientists, and drug development professionals, the precise quantification of intermediates and impurities within a reaction mixture is a cornerstone of process control, yield optimization, and safety assurance. 4-Bromo-3-chloro-2-fluorophenol, a complex halogenated aromatic, presents unique analytical challenges due to its reactivity and the potential for isomeric and related impurities. This guide provides an in-depth comparison of two robust, orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for its quantification. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer comparative performance data to empower you to select the most suitable method for your laboratory's specific needs.
Introduction: The Analytical Imperative
This compound is a polysubstituted phenol, a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals and specialty chemicals. The presence of three different halogens and a hydroxyl group on the benzene ring imparts specific physicochemical properties that must be carefully considered when developing a quantitative method. Inaccurate measurement can lead to process deviations, impure final products, and misleading kinetic data.
The primary challenges in quantifying this analyte within a "live" reaction mixture are:
-
Specificity: Differentiating the analyte from starting materials, reagents, solvents, and structurally similar byproducts.
-
Matrix Effects: Interference from other components in the mixture that can suppress or enhance the analytical signal.
-
Analyte Stability: Potential for the phenol to degrade during sample preparation or analysis.
This guide will compare a workhorse liquid chromatography method against a highly specific gas chromatography method, providing a clear choice based on available instrumentation, required sensitivity, and throughput.
Comparative Methodologies: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS is fundamental and depends on the analyte's properties and the analytical goals.
-
Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing moderately polar, non-volatile compounds.[1][2][3] The phenolic hydroxyl group provides sufficient polarity, and the aromatic ring acts as a strong chromophore for UV detection, making HPLC-UV a direct and robust approach.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile or semi-volatile compounds.[5] While phenols can be analyzed directly, their polar -OH group can cause peak tailing on common GC columns.[5] Derivatization is often employed to block this active hydrogen, improving volatility and chromatographic performance.[6] The mass spectrometer provides unparalleled specificity, which is invaluable in complex matrices.
Below is a logical workflow for selecting and implementing an analytical method for this purpose.
Caption: General workflow for quantification of this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method leverages the inherent polarity and UV absorbance of the phenol, offering a straightforward and widely accessible quantification technique.
Rationale and Expertise
Reversed-phase chromatography separates compounds based on hydrophobicity.[2][7] We use a non-polar stationary phase (C18) and a polar mobile phase (a mixture of water and an organic solvent). This compound, being moderately polar, will have a good affinity for both phases, allowing for excellent retention and separation control by adjusting the mobile phase composition.[8] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl group (pKa ~7-10), ensuring a single, uncharged species interacts with the column. This results in sharp, symmetrical peaks and a stable, reproducible retention time. UV detection is chosen for its robustness and the strong absorbance of the phenol's aromatic ring, typically around 280 nm.
Detailed Experimental Protocol
A. Sample Preparation
-
Carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding it to 900 µL of a 1:1 acetonitrile/water solution containing 0.1% formic acid. This prevents further reaction.
-
Vortex the quenched sample for 30 seconds.
-
Perform a further 1:100 dilution using the same diluent to bring the analyte concentration into the expected calibration range.
-
Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
B. HPLC-UV Instrumentation and Conditions
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-15 min: 40% B to 90% B
-
15-17 min: 90% B (hold)
-
17-18 min: 90% B to 40% B
-
18-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
C. Self-Validation System: Calibration and Quality Control
-
Calibration Standards: Prepare a stock solution of pure this compound standard in the diluent. Perform serial dilutions to create at least five calibration standards spanning the expected sample concentration range (e.g., 1-100 µg/mL).
-
System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject a blank (diluent), followed by the calibration standards, and then the prepared samples. Inject a check standard every 10-15 sample injections to monitor for instrument drift.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers superior specificity and often lower detection limits, making it ideal for complex reaction matrices or trace-level analysis.
Rationale and Expertise
Direct GC analysis of phenols can be problematic due to the polar hydroxyl group, which can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity.[5] To overcome this, we convert the phenol into a less polar, more volatile derivative. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[6] It replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
Phenol-OH + BSTFA → Phenol-O-Si(CH₃)₃ + Byproducts
This TMS-ether is more volatile and thermally stable, resulting in excellent chromatography.[6] Coupling this separation with a mass spectrometer allows for quantification using selected ion monitoring (SIM), where only specific mass fragments of the derivatized analyte are monitored. This virtually eliminates interference from co-eluting matrix components, providing exceptional specificity.
Detailed Experimental Protocol
A. Sample Preparation and Derivatization
-
Withdraw a 100 µL aliquot from the reaction mixture and quench as described in the HPLC method (Section 3.2.A).
-
Perform a liquid-liquid extraction. To the 1 mL quenched sample, add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the upper organic layer (MTBE) to a clean vial. This isolates the analyte from polar, non-volatile matrix components.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of pyridine (as a catalyst) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature. The sample is now ready for GC-MS injection.
B. GC-MS Instrumentation and Conditions
-
Instrument: Standard GC-MS system with a split/splitless inlet.
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and at least two characteristic fragment ions of the derivatized analyte.
C. Self-Validation System: Calibration and Quality Control
-
Calibration Standards: Prepare a stock solution of the pure standard. Create at least five calibration standards and subject each one to the exact same extraction and derivatization procedure as the samples. This is crucial to account for any inefficiencies in the process.
-
Analysis: Analyze the derivatized standards to build the calibration curve, followed by the derivatized samples.
Performance Comparison
The objective performance of each method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11][12] The following table summarizes the expected performance characteristics based on typical results for halogenated phenols.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Commentary |
| Specificity | Good | Excellent | GC-MS in SIM mode is superior in complex matrices, as it relies on mass-to-charge ratio, not just retention time.[5] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods provide excellent linearity over a typical working range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | GC-MS is typically an order of magnitude more sensitive. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | Follows the LOD trend, allowing for quantification of trace impurities. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC has fewer steps, potentially leading to slightly better recovery. GC-MS recovery is dependent on extraction/derivatization efficiency. |
| Precision (%RSD) | < 2.0% | < 5.0% | The multi-step sample prep for GC-MS can introduce slightly more variability. |
| Throughput/Speed | Higher | Lower | HPLC involves a simple dilute-and-shoot protocol. GC-MS requires a lengthy extraction and derivatization step. |
| Cost & Complexity | Lower | Higher | HPLC systems are more common and less complex to operate and maintain than GC-MS systems. |
Conclusion and Recommendations
The choice between HPLC-UV and GC-MS for quantifying this compound is a classic analytical trade-off between speed, simplicity, and specificity.
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. jordilabs.com [jordilabs.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. waters.com [waters.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
analytical standards for 4-Bromo-3-chloro-2-fluorophenol
An In-Depth Comparative Guide to the Analytical Standards of 4-Bromo-3-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond simple protocol listing to explain the causality behind methodological choices, offering a self-validating framework for analysis. We will explore orthogonal chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing the experimental data and rationale necessary for researchers to select and implement the most appropriate quality control strategy.
Physicochemical Profile and the Reference Standard
A robust analytical program begins with a well-characterized reference standard. This compound is a complex halogenated aromatic compound whose identity and purity must be unequivocally established before use in downstream applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1360745-16-9 | [1][2][3] |
| Molecular Formula | C₆H₃BrClFO | [2][3] |
| Molecular Weight | 225.45 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Typical Purity | ≥96% (Commercially available) | [2] |
| Appearance | Solid (Expected) |
The procurement of a certified reference standard from a reputable supplier (e.g., AChemBlock, Matrix Scientific) is the foundational step.[1][2] Such standards should be accompanied by a Certificate of Analysis (CoA) detailing the purity determined by a primary method (e.g., HPLC) and confirmation of identity via spectroscopic techniques like NMR and MS.
Orthogonal Chromatographic Purity Assessment
No single chromatographic method can be assumed to separate all potential impurities. A trustworthy purity assessment relies on orthogonal methods—techniques that separate compounds based on different chemical principles. For halogenated phenols, the most powerful combination is typically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Workflow for Analytical Method Selection
The choice between GC and HPLC is driven by the specific analytical goal, such as identifying volatile process impurities versus non-volatile degradation products.
Caption: Logical workflow for selecting the appropriate chromatographic method.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for analyzing volatile and semi-volatile halogenated phenols.[4] Its high resolving power, coupled with the definitive identification capabilities of mass spectrometry, makes it ideal for detecting trace-level process impurities and confirming the identity of the main peak.
Expertise in Practice: While direct injection is possible, phenolic compounds can exhibit poor peak shape (tailing) on standard GC columns due to the acidic proton. Derivatization, such as in-situ acetylation, is a field-proven technique to block the hydroxyl group.[5][6] This step is not merely procedural; it causally improves method robustness by creating a less polar, more volatile derivative (4-bromo-3-chloro-2-fluorophenyl acetate), resulting in sharper, more symmetrical peaks and enhanced sensitivity.
Table 2: Comparison of GC-MS Approaches
| Parameter | Direct Injection (Underivatized) | In-Situ Acetylation (Derivatized) |
| Principle | Analysis of the native phenol. | Analysis of the acetate ester derivative. |
| Pros | Faster sample preparation. | Improved peak shape, increased volatility, enhanced sensitivity.[5] |
| Cons | Prone to peak tailing, potential for analyte loss on column. | Adds a step to sample preparation, requires removal of reagent. |
| Best For | Rapid screening, high-concentration samples. | Trace-level analysis, quantitation, impurity profiling. |
| Mass Shift | Molar Mass (M) | M + 42 (addition of COCH₃ group) |
Experimental Protocol: GC-MS with In-Situ Acetylation
This protocol is adapted from established methods for halogenated phenols in environmental analysis.[5][6]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Create serial dilutions for calibration (e.g., 1-100 µg/mL).
-
Derivatization:
-
To 1 mL of each standard/sample solution, add 100 µL of saturated aqueous potassium carbonate solution.
-
Add 50 µL of acetic anhydride.
-
Vortex vigorously for 1 minute. The two phases facilitate the extraction of the derivatized phenol into the organic layer.
-
Allow the layers to separate. The upper organic layer is ready for injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Injector: 260°C, Splitless mode (1 µL injection).
-
Column: HP-5MS or DB-5 equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This non-polar phase is robust and provides excellent separation for a wide range of analytes.[7]
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven Program: Initial 80°C, hold 1 min, ramp at 10°C/min to 250°C, hold 5 min.
-
MS System: Agilent 5977 or equivalent.
-
Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for quantitation, monitoring the molecular ion and key fragments of the derivatized analyte.
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a complementary and indispensable technique, particularly for analyzing potential non-volatile impurities, degradation products, or isomers that may not be amenable to GC. The primary challenge in HPLC is achieving adequate selectivity between the main analyte and closely related structures.
Expertise in Practice: The standard workhorse for RP-HPLC is the C18 (octadecylsilane) column. However, for highly fluorinated and halogenated compounds, alternative column chemistries can provide superior selectivity. A Pentafluorophenyl (PFP) phase offers multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, ion-exchange) that can differentiate isomers that co-elute on a C18 column.[8] Comparing results from both C18 and PFP columns constitutes a powerful, self-validating system for purity analysis.
Table 3: Comparison of RP-HPLC Column Chemistries
| Parameter | Method A: C18 Column | Method B: PFP (Pentafluorophenyl) Column |
| Stationary Phase | Non-polar alkyl chains. | Fluorinated phenyl rings. |
| Separation Principle | Primarily hydrophobic interactions. | Mixed-mode: Hydrophobic, π-π, dipole-dipole, shape selectivity.[8] |
| Pros | Robust, widely available, extensive application library. | Enhanced selectivity for positional isomers, halogenated, and aromatic compounds. |
| Cons | May have limited selectivity for structurally similar halogenated isomers. | Can have different retention characteristics that require method development. |
| Best For | General-purpose purity analysis. | Orthogonal method development, resolving challenging isomer pairs. |
Experimental Protocol: RP-HPLC with UV Detection
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution in methanol or acetonitrile. Prepare working standards (e.g., 0.1 mg/mL) in the mobile phase.
-
Method A: C18 Column Conditions:
-
HPLC System: Agilent 1260, Waters Alliance, or equivalent with UV/DAD detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 210 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Method B: PFP Column Conditions (Orthogonal Method):
-
Column: Phenomenex Kinetex PFP (4.6 x 150 mm, 2.6 µm) or equivalent.
-
All other conditions (Mobile Phase, Gradient, etc.) can be kept the same initially, with optimization of the gradient as needed to achieve optimal separation. The different selectivity of the PFP phase will likely alter retention times and elution order.
-
Absolute Structural Confirmation
Chromatography confirms purity, but spectroscopy confirms identity. For an analytical standard, the structure must be unequivocally proven.
Caption: Key spectroscopic techniques for structural elucidation.
-
Nuclear Magnetic Resonance (NMR): This is the gold standard for structural confirmation. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while ¹⁹F NMR is especially critical for this molecule, providing a direct and sensitive probe of the fluorine's chemical environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The unique isotopic signature arising from the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom provides a definitive fingerprint for the molecule.
-
Infrared (IR) Spectroscopy: Provides confirmation of key functional groups, such as the broad O-H stretch of the phenol and the C-X (halogen) and aromatic C=C stretches.
Conclusion
The establishment of a robust analytical standard for this compound requires a multi-faceted approach. No single technique is sufficient. A comprehensive quality control program should leverage the complementary strengths of both GC-MS and RP-HPLC to build a complete impurity profile. The use of orthogonal HPLC column chemistries, such as C18 and PFP, is strongly recommended to ensure no impurities are missed due to co-elution. Finally, the identity of the reference standard must be unequivocally confirmed through a suite of spectroscopic techniques, with NMR and MS being the most critical. This rigorous, self-validating methodology ensures the quality and consistency of this key synthetic intermediate, thereby safeguarding the integrity of the final product.
References
-
Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473. [Link][5][6]
-
Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411-1414. [Link][4]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Request PDF. Retrieved January 19, 2026, from [Link]
-
Office of Scientific and Technical Information (OSTI). (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Retrieved January 19, 2026, from [Link][6]
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- 2. This compound 96% | CAS: 1360745-16-9 | AChemBlock [achemblock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical endeavor, enabling the construction of intricate molecular architectures for pharmaceutical, agrochemical, and materials science applications. 4-Bromo-3-chloro-2-fluorophenol represents a valuable and challenging substrate, offering a handle for diversification through its carbon-bromine bond while presenting the complexities of multiple halogen substituents and a directing hydroxyl group. The judicious selection of a palladium catalyst is paramount to achieving high efficiency and selectivity in the cross-coupling reactions of this versatile building block.
This guide provides a comparative analysis of palladium catalyst systems for the coupling of this compound, drawing upon established principles of cross-coupling chemistry and specific examples with structurally related substrates. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Challenge of Selectivity with this compound
The primary challenge in the cross-coupling of this compound lies in achieving chemoselective activation of the C-Br bond over the C-Cl and C-F bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl >> C-F.[1] This inherent reactivity difference forms the basis for selective coupling at the bromine-substituted position.
However, the electronic and steric environment of the aromatic ring, dictated by the ortho-fluoro, meta-chloro, and para-hydroxyl groups, can significantly influence the reaction's outcome. The electron-withdrawing nature of the fluorine and chlorine atoms can impact the electron density at the carbon-bromine bond, while the ortho-fluoro and the hydroxyl group can exert steric and coordinating effects on the approaching palladium catalyst.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium-catalyzed cross-coupling reaction is largely determined by the nature of the ligand coordinated to the palladium center. The two most prominent classes of ligands for these transformations are phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The Workhorses of Cross-Coupling
Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have revolutionized cross-coupling chemistry.[2] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
For the coupling of a sterically hindered and electronically complex substrate like this compound, ligands with significant steric bulk are often preferred. This bulk can promote the formation of the active monoligated Pd(0) species and accelerate the reductive elimination step.
Table 1: Comparison of Phosphine-Based Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand Type | Key Features | Typical Reaction Conditions | Expected Performance with this compound |
| Pd(OAc)₂ / SPhos | Biarylphosphine | High activity for hindered substrates, good thermal stability. | Mild to moderate temperatures (RT to 80 °C), various bases (e.g., K₂CO₃, K₃PO₄). | High yields are anticipated due to the ligand's ability to accommodate sterically demanding substrates. The electron-rich nature of the ligand should facilitate oxidative addition. |
| Pd₂(dba)₃ / XPhos | Biarylphosphine | Very bulky and electron-rich, excellent for challenging couplings. | Often effective at room temperature, compatible with a wide range of functional groups. | Excellent performance is expected, particularly for couplings with sterically demanding boronic acids. |
| Pd(PCy₃)₂ | Monophosphine | Strong σ-donating, bulky. | Can be effective for less reactive aryl chlorides, may require higher temperatures. | May be a viable option, but the more specialized biarylphosphine ligands are generally preferred for this type of substrate. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Classical, widely available catalyst. | Often requires higher temperatures and longer reaction times. | Lower efficiency and potential for side reactions are expected compared to more modern catalyst systems. |
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form strong bonds with the palladium center, leading to highly stable and active catalysts. Their strong σ-donating ability can facilitate the oxidative addition of even challenging substrates like aryl chlorides.
Table 2: Comparison of NHC-Based Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Features | Typical Reaction Conditions | Expected Performance with this compound |
| [Pd(IPr)Cl₂]₂ | Imidazolium-based NHC | Highly active and thermally stable. | Can tolerate a wide range of solvents and bases. | High yields and good functional group tolerance are expected. The robustness of the catalyst may be advantageous. |
| PEPPSI™-IPr | Pyridine-enhanced precatalyst | Air and moisture stable, easy to handle. | Often requires activation at elevated temperatures. | A practical and effective choice, particularly for library synthesis and process development. |
Mechanistic Considerations: The Catalytic Cycle
Understanding the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.
Sources
A Comparative Guide to the Validation of a Synthetic Route for 4-Bromo-3-chloro-2-fluorophenol
This guide provides an in-depth technical analysis and validation of a proposed synthetic route to 4-Bromo-3-chloro-2-fluorophenol, a highly substituted halogenated phenol derivative with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will objectively compare the proposed methodology with plausible alternatives, supported by established chemical principles and detailed experimental protocols for validation.
Introduction: The Significance of Polysubstituted Phenols
Polysubstituted phenols are a critical class of compounds in organic synthesis.[1][2] Their unique electronic and structural properties make them valuable building blocks for a wide range of functional molecules, including active pharmaceutical ingredients (APIs) and complex materials.[2] The specific substitution pattern of halogens on the phenolic ring, as in the target molecule this compound, can significantly influence biological activity and metabolic stability. Consequently, developing a robust, efficient, and scalable synthetic route is of paramount importance for researchers in drug discovery and development.
This guide focuses on a proposed synthetic pathway starting from the commercially available 3-chloro-2-fluorophenol. The core of this strategy is a regioselective electrophilic bromination. We will dissect the rationale behind this choice, evaluate potential challenges, and present a comprehensive framework for its experimental validation.
Proposed Synthetic Route: Electrophilic Bromination of 3-chloro-2-fluorophenol
The proposed synthesis involves the direct bromination of 3-chloro-2-fluorophenol. The key to this transformation lies in controlling the regioselectivity of the incoming electrophile (Br+).
Mechanistic Rationale and Regioselectivity
The halogenation of aromatic compounds, such as phenols, is a classic example of electrophilic aromatic substitution.[3][4] The substituents already present on the aromatic ring dictate the position of the incoming electrophile. In our substrate, 3-chloro-2-fluorophenol, we have three directing groups:
-
Hydroxyl (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-
Fluoro (-F) and Chloro (-Cl): These are deactivating groups due to their inductive effect, but they are also ortho-, para-directing because of resonance.
The combined directing effects are illustrated below. The hydroxyl group at C1 strongly activates the C2, C4, and C6 positions. The fluorine at C2 directs to C3 and C5. The chlorine at C3 directs to C2, C4, and C6. The C4 position is activated by both the hydroxyl and chloro groups and is sterically the most accessible para position relative to the dominant hydroxyl director. Therefore, electrophilic attack is strongly favored at the C4 position, leading to the desired this compound product.
Caption: Proposed synthesis of this compound.
Comparative Analysis of Synthetic Strategies
To validate our proposed route, it is essential to compare it against other plausible synthetic strategies. An effective synthesis must balance yield, purity, cost, and operational simplicity.
| Strategy | Starting Material | Key Transformation(s) | Advantages | Potential Disadvantages |
| Route A (Proposed) | 3-chloro-2-fluorophenol | Single-step electrophilic bromination | Direct, potentially high-yielding, utilizes a readily available starting material. | Potential for isomeric impurities (e.g., 6-bromo isomer), requiring careful optimization and purification. |
| Route B | 4-Bromo-2-fluorophenol | Electrophilic chlorination | May offer different regioselectivity. | Starting material may be less common; chlorination can be less selective than bromination.[3] |
| Route C | Multi-step synthesis from a simpler precursor (e.g., fluorobenzene) | Halogenations, nitration, reduction, diazotization | Allows for precise installation of functional groups. | Significantly longer route, lower overall yield, involves more hazardous reagents (e.g., nitrating acids).[5][6] |
Based on this comparison, the proposed Route A represents the most efficient and direct pathway, provided that the regioselectivity can be effectively controlled and the product can be purified to a high degree.
Experimental Validation Framework
The following section provides detailed protocols for the synthesis, purification, and characterization of this compound, ensuring a self-validating workflow.
Caption: Experimental workflow for synthesis and validation.
Detailed Experimental Protocol: Synthesis (Route A)
-
Materials: 3-chloro-2-fluorophenol, Bromine (Br₂), Dichloromethane (CH₂Cl₂), Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-chloro-2-fluorophenol (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 10% sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol: Flash Column Chromatography
The purification of halogenated phenols is often achieved via chromatography.[7]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Characterization and Data Analysis
Final validation requires rigorous spectroscopic analysis to confirm the structure and purity of the synthesized compound.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet or a narrow doublet in the aromatic region, corresponding to the single proton on the ring. The chemical shift will be influenced by the surrounding halogens. The phenolic proton will appear as a broad singlet.
-
¹³C NMR: Expect six distinct signals in the aromatic region, with chemical shifts characteristic of a substituted benzene ring.
-
¹⁹F NMR: Expect a singlet, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol, and characteristic C-X (halogen) and C=C aromatic stretches in the fingerprint region.
Conclusion and Future Outlook
The proposed synthetic route via direct bromination of 3-chloro-2-fluorophenol presents a concise and efficient method for producing this compound. The strong directing effect of the hydroxyl group is anticipated to provide high regioselectivity, simplifying the purification process. The detailed experimental framework provided herein offers a robust system for the synthesis, purification, and rigorous validation of the target compound. This approach is well-suited for laboratory-scale synthesis and holds potential for scalability, making this valuable chemical intermediate more accessible to the broader scientific community for applications in drug discovery and materials science.
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biological activity comparison of compounds derived from different halophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of Halophenols
Halophenols, aromatic compounds featuring a hydroxyl group and one or more halogen atoms attached to a benzene ring, represent a fascinating and biologically significant class of molecules. Found in various natural sources, particularly marine organisms, and also accessible through synthetic routes, these compounds exhibit a wide spectrum of pharmacological activities.[1] The introduction of halogens (fluorine, chlorine, bromine, iodine) onto the phenolic scaffold dramatically influences their physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, modulate their interactions with biological targets, leading to a diverse array of activities including antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects.[2]
This guide provides a comprehensive comparison of the biological activities of compounds derived from different halophenols. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for key assays, empowering researchers to navigate this promising area of drug discovery.
Antimicrobial Activity: A Halogen-Dependent Battle Against Pathogens
Halophenol derivatives have demonstrated significant potential as antimicrobial agents, combating a range of bacteria and fungi. The nature and position of the halogen substituent play a critical role in their antimicrobial potency.
Comparative Efficacy:
The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Halogen | Target Organism | MIC (µg/mL) | Reference |
| Bromophenol Derivatives | Bromine | Staphylococcus aureus | 0.5 - 16 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 16 | [3] | ||
| Escherichia coli | >1000 | [4] | ||
| Chlorophenol Derivatives | Chlorine | Bacillus subtilis | 32 | [5] |
| Staphylococcus epidermidis | 32 | [5] | ||
| Gram-negative bacteria | 64 - 125 | [5] | ||
| Fluorophenol Derivatives | Fluorine | S. aureus | 0.98 - 0.12 | [5] |
| C. albicans | 0.98 | [5] | ||
| Iodophenol Derivatives | Iodine | S. aureus | 100 | [4] |
Insights from the Data:
-
Bromophenols often exhibit potent activity against Gram-positive bacteria, including resistant strains like MRSA.[3]
-
Chlorophenols also show good efficacy against Gram-positive bacteria and some Gram-negative strains.[5]
-
Fluorophenol derivatives have demonstrated particularly strong and broad-spectrum antimicrobial activity, with some compounds matching the potency of existing antibiotics like ciprofloxacin.[5]
-
Iodophenols , in some studies, have shown comparatively lower but still significant antibacterial activity.[4]
Structure-Activity Relationship (SAR):
The antimicrobial activity of halophenols is intricately linked to their chemical structure. The lipophilicity conferred by the halogen atom facilitates passage through the microbial cell membrane. The electron-withdrawing nature of halogens can also enhance the acidity of the phenolic hydroxyl group, potentially influencing interactions with microbial enzymes or proteins. The position of the halogen on the aromatic ring also plays a crucial role in determining the molecule's overall shape and its ability to bind to specific targets within the microbial cell.
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used preliminary screening tool to assess the antimicrobial activity of compounds.[6]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The agent's ability to inhibit microbial growth is observed as a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar and broth for bacterial cultures.
-
Inoculum Preparation: Grow the test bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth to a standardized turbidity, typically matching the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the Mueller-Hinton agar plates using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 100 µL) of the test halophenol derivative solution (at a known concentration) into each well. A negative control (solvent) and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Phenolic compounds are renowned for their antioxidant properties, and the introduction of halogens can modulate this activity. Antioxidant capacity is often evaluated by the ability of a compound to scavenge free radicals.
Comparative Efficacy:
The antioxidant activity is commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with results expressed as the IC50 value – the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound Class | Halogen | IC50 (µM) | Reference |
| Bromophenol Derivatives | Bromine | 0.4 - 0.8 | [7] |
| Chlorophenol Derivatives | Chlorine | Moderate to Good Activity | [7] |
| Fluorophenol Derivatives | Fluorine | Varies with structure | [8] |
| Iodophenol Derivatives | Iodine | Varies with structure | [8] |
Insights from the Data:
-
Bromophenols have shown exceptionally high antioxidant and cytoprotective activities, with some derivatives exhibiting potent protection against hydrogen peroxide-induced cell injury.[7]
-
The antioxidant activity of chlorophenols is also significant.[7]
-
The activity of fluoro- and iodophenol derivatives is highly dependent on the overall molecular structure.[8] The position and number of halogen atoms, as well as other substituents, play a crucial role.
Mechanism of Action: The Nrf2 Signaling Pathway
A key mechanism by which cells defend against oxidative stress is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[1][9] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a wide array of antioxidant and detoxification genes.[1][10]
Caption: The Nrf2 signaling pathway in cellular antioxidant response.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward spectrophotometric method for determining antioxidant activity.[7][11]
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the test halophenol derivative in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) should be included.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or plate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Anticancer Activity: Targeting Malignant Cells
The cytotoxic potential of halophenol derivatives against various cancer cell lines has been a significant area of research. The type of halogen and its position on the phenol ring can greatly influence their anticancer efficacy.
Comparative Efficacy:
The anticancer activity is typically assessed by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cancer cell growth.
| Compound Class | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenol Derivatives | Bromine | HeLa (Cervical Cancer) | 17.63 (µg/mL) | [12] |
| MCF-7 (Breast Cancer) | 4.8 - 7.4 (nM) | [12] | ||
| Chlorophenol Derivatives | Chlorine | A549 (Lung Cancer) | 6.3 | [13] |
| HepG2 (Liver Cancer) | 11 | [13] | ||
| Fluorophenol Derivatives | Fluorine | HeLa (Cervical Cancer) | Varies with structure | [14] |
| MCF-7 (Breast Cancer) | 8.30 (µg/mL) | [15] | ||
| Iodophenol Derivatives | Iodine | Varies with structure | Varies with structure |
Insights from the Data:
-
Bromophenol derivatives have shown potent anticancer activity against a variety of cancer cell lines, with some compounds exhibiting efficacy in the nanomolar range.[12]
-
Chlorinated derivatives also display significant cytotoxicity against lung and liver cancer cells.[13]
-
Fluorinated compounds have demonstrated promising anticancer effects, with their activity being highly dependent on the specific molecular structure.[14][15]
-
Data on the anticancer activity of iodophenol derivatives is less abundant, highlighting an area for further investigation.
Mechanism of Action: Induction of Apoptosis via Caspase Activation
A primary mechanism by which many anticancer agents, including some halophenol derivatives, exert their effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of proteases called caspases.[14][16] There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Simplified overview of caspase-mediated apoptosis pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][17][18]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halophenol derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
MTT Addition: After the treatment period, add a sterile MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation of Cell Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells.
-
IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Enzyme Inhibition: Modulating Biological Pathways
Halophenol derivatives have emerged as potent inhibitors of various enzymes, making them attractive candidates for the development of drugs targeting a range of diseases.
Comparative Efficacy:
The inhibitory activity is expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound Class | Halogen | Target Enzyme | IC50 (µM) | Reference |
| Bromophenol Derivatives | Bromine | Protein Tyrosine Phosphatase 1B (PTP1B) | 2.8 - 4.5 | [19] |
| Chlorophenol Derivatives | Chlorine | Protein Tyrosine Kinase (PTK) | 2.97 | |
| Fluorophenol Derivatives | Fluorine | Carbonic Anhydrases | Varies with structure | [6] |
| Iodophenol Derivatives | Iodine | Protein Tyrosine Kinase (PTK) | No activity observed in some studies |
Insights from the Data:
-
Bromophenol derivatives are effective inhibitors of PTP1B, an enzyme implicated in type 2 diabetes and obesity.[19]
-
Chlorophenol derivatives have shown strong inhibitory activity against protein tyrosine kinases (PTKs), which are involved in cancer cell proliferation.
-
Fluorophenol derivatives are versatile building blocks for synthesizing inhibitors of various enzymes, including carbonic anhydrases and PTP1B.[6]
-
In some studies, iodophenol derivatives did not show significant PTK inhibitory activity, suggesting that the large size of the iodine atom may be detrimental to binding in this particular enzyme's active site.
Structure-Activity Relationship (SAR):
The enzyme inhibitory activity of halophenols is highly dependent on the specific interactions between the inhibitor and the enzyme's active site. The halogen's size, electronegativity, and position on the phenol ring influence these interactions. For instance, the presence of a halogen can alter the electronic distribution of the molecule, affecting its ability to form hydrogen bonds or other non-covalent interactions with amino acid residues in the active site. The overall shape of the molecule is also critical for a good fit within the binding pocket.
Conclusion: A Promising Future for Halophenol Derivatives
This guide has provided a comparative overview of the diverse biological activities of halophenol derivatives. The evidence strongly suggests that the nature and position of the halogen substituent are key determinants of their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. Brominated and chlorinated phenols have been extensively studied and have shown remarkable potency in various assays. Fluorinated phenols are emerging as particularly promising scaffolds for the development of potent and selective therapeutic agents. While iodinated phenols have been less explored, they may hold unique properties that warrant further investigation.
The detailed experimental protocols provided herein offer a foundation for researchers to reliably assess the biological activities of novel halophenol derivatives. A deeper understanding of the structure-activity relationships and the underlying mechanisms of action will undoubtedly pave the way for the rational design of new and more effective drugs to combat a wide range of diseases.
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Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-3-chloro-2-fluorophenol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-Bromo-3-chloro-2-fluorophenol, ensuring laboratory safety and procedural integrity.
The landscape of pharmaceutical research and development is one of constant innovation, often involving novel chemical entities. Among these is this compound, a halogenated phenol with potential applications in the synthesis of new therapeutic agents. As with any specialized chemical, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of responsible science. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal protocols, grounded in the principles of chemical safety and operational excellence.
Understanding the Hazard Profile: A Synthesis of Available Data
Based on data from analogous compounds such as 4-Bromo-3-fluorophenol, it is prudent to assume that this compound is:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Corrosive: Causes severe skin burns and eye damage.[8]
-
Irritant: Causes serious eye irritation.[9]
The anesthetic properties of phenols can mask initial skin contact, leading to a delayed sensation of pain while the chemical is being absorbed.[7][10] This underscores the critical importance of stringent adherence to PPE protocols.
Table 1: Probable Hazard Classification and Key Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Probable Hazard Statements | Precautionary Statements (Examples) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[9] | P261, P264, P270, P280, P301+P312, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Serious Eye Damage/Eye Irritation | Corrosion | Danger | H318: Causes serious eye damage.[11] | P280, P305+P351+P338 |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic nature of halogenated phenols, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.[12]
Hand Protection
Standard nitrile gloves may not provide sufficient protection against phenols, especially when mixed with other solvents like chloroform.[8][13] For handling concentrated this compound, the following is recommended:
-
Double Gloving: Wear two pairs of gloves. The inner glove should be a standard nitrile examination glove, while the outer glove should be of a more resistant material.
-
Recommended Glove Materials: Butyl rubber or neoprene gloves are recommended for handling phenols.[7][14] For splash protection, thicker neoprene or polychloroprene gloves are a good option.[8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and droplets.[14]
-
Face Shield: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[10][15]
Body Protection
-
Laboratory Coat: A fully buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a butyl rubber or neoprene apron worn over the lab coat is essential.[14]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[14]
Respiratory Protection
All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][10][15]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Preparation and Weighing
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[16]
-
Pre-use Check: Before starting, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[6][8]
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.
Dissolution and Use
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Temperature Control: If heating is required, use a water bath or heating mantle with temperature control. Never heat phenols in an oven or microwave.[6]
-
Centrifugation: If centrifugation is necessary, use sealed safety cups to contain any potential aerosols.[14]
Post-Procedure Decontamination
-
Work Area: Decontaminate the work surface within the fume hood with a suitable cleaning agent.
-
Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is crucial to minimizing harm.[7]
Skin Exposure
-
Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower or under a drench hose.[7][15]
-
Remove Contaminated Clothing: While flushing, remove all contaminated clothing.[7][15]
-
Polyethylene Glycol (PEG): If available, and after the initial water flush, gently swab the affected area with low-molecular-weight polyethylene glycol (PEG 300 or 400).[14]
-
Seek Medical Attention: All skin exposures to phenolic compounds require immediate medical attention, even if no pain is felt initially.[7]
Eye Exposure
-
Immediate Flushing: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][14]
Inhalation
-
Move to Fresh Air: Immediately move the affected person to fresh air.[7][15]
-
Seek Medical Attention: Seek immediate medical attention.[7]
Spill Response
-
Small Spills (<50 mL) inside a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[6][17] Do not use combustible materials like paper towels as the primary absorbent.[17]
-
Carefully collect the absorbed material into a designated hazardous waste container.[14]
-
Clean the spill area with soap and water.[14]
-
-
Large Spills (>50 mL) or any spill outside a fume hood:
Disposal Plan: Responsible Management of Halogenated Phenolic Waste
Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance.
Waste Segregation
-
Halogenated Organic Waste: this compound and any solutions containing it must be disposed of as halogenated organic waste.[18]
-
Separate Waste Streams: Do not mix halogenated waste with non-halogenated organic waste or other waste streams.[19][20]
Waste Collection and Labeling
-
Container: Collect all liquid and solid waste contaminated with this compound in a clearly labeled, leak-proof, and chemically compatible container.[17]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Waste" and the name "this compound."[20]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[16]
Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must be disposed of as solid hazardous waste.[13]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Final Disposal
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[17]
Workflow for Safe Handling of this compound
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
